Product packaging for Betaenone A(Cat. No.:CAS No. 85269-22-3)

Betaenone A

Cat. No.: B15434097
CAS No.: 85269-22-3
M. Wt: 366.5 g/mol
InChI Key: FHJXKTOXQHRDTL-PSWVRJCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Betaenone A is a carbotricyclic compound that is tricyclo[6.2.2.0(2,7)]dodecan-9-one which is substituted by hydroxy groups at positions 1, 4, and 11;  by methyl groups at positions 4, 6, 8, and 11;  by a hydroxymethylene group at position 10;  and by a (2R)-butan-2-yl group at position 12 (the 1S,2S,4R,6R,7S,8R,10Z,11S,12R stereoisomer). A phytotoxin produced by Pleospora betae, the causal fungus of leaf spot disease on sugar beet. It has a role as a fungal metabolite and a phytotoxin. It is a 3-oxo aldehyde, a bridged compound, a carbotricyclic compound and a tertiary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B15434097 Betaenone A CAS No. 85269-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85269-22-3

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(1S,2S,4R,6R,7S,8R,10Z,11S,12R)-12-[(2R)-butan-2-yl]-1,4,11-trihydroxy-10-(hydroxymethylidene)-4,6,8,11-tetramethyltricyclo[6.2.2.02,7]dodecan-9-one

InChI

InChI=1S/C21H34O5/c1-7-11(2)16-19(5)15-12(3)8-18(4,24)9-13(15)21(26,20(16,6)25)14(10-22)17(19)23/h10-13,15-16,22,24-26H,7-9H2,1-6H3/b14-10+/t11-,12-,13+,15+,16-,18-,19-,20+,21+/m1/s1

InChI Key

FHJXKTOXQHRDTL-PSWVRJCXSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1[C@]2([C@H]3[C@@H](C[C@@](C[C@@H]3[C@@]([C@@]1(C)O)(/C(=C/O)/C2=O)O)(C)O)C)C

Canonical SMILES

CCC(C)C1C2(C3C(CC(CC3C(C1(C)O)(C(=CO)C2=O)O)(C)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Betaenone A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaenone A, a phytotoxin produced by the fungus Pleospora betae, has garnered scientific interest due to its biological activities. This technical guide delineates the primary mechanism of action of this compound, focusing on its role as a protein kinase inhibitor. Drawing from available biochemical data, this document provides a comprehensive overview of its inhibitory effects on key cellular signaling kinases, presents quantitative data in a structured format, and outlines the experimental methodologies employed in these findings. Furthermore, this guide includes detailed diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular interactions.

Introduction

This compound is a member of the betaenone class of secondary metabolites, which are known for their phytotoxic properties.[1] Beyond its effects on plants, this compound and its derivatives have demonstrated inhibitory activity against a variety of mammalian protein kinases, suggesting potential applications in biomedical research and drug development, particularly in the context of cancer therapy.[1] This guide focuses on the direct molecular targets of this compound and the experimental basis for our current understanding of its mechanism of action.

Primary Mechanism of Action: Protein Kinase Inhibition

The principal mechanism of action of this compound is the inhibition of specific protein kinases involved in cell cycle regulation and signal transduction. Research has identified three key kinases that are targeted by this compound and its derivatives.

Targeted Protein Kinases
  • Protein Kinase C (PKC-ε): A member of the PKC family of serine/threonine kinases, PKC-ε is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Cyclin-Dependent Kinase 4 (CDK4): As a crucial regulator of the cell cycle, CDK4, in complex with cyclin D, controls the G1 to S phase transition.

  • Epidermal Growth Factor Receptor (EGF-R) Tyrosine Kinase: EGF-R is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

The inhibitory action of this compound on these kinases disrupts the normal signaling cascades they regulate, leading to downstream cellular effects.

Quantitative Inhibition Data

The inhibitory potency of a betaenone derivative, identified as 10-hydroxy-18-methoxybetaenone (structurally consistent with this compound), has been quantified against the aforementioned protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 Value (µM)
Protein Kinase C (PKC-ε)36.0
Cyclin-Dependent Kinase 4 (CDK4)11.5
EGF-R Tyrosine Kinase10.5

Table 1: IC50 values of a this compound derivative against key protein kinases.

Experimental Protocols

The following sections detail the methodologies used to determine the protein kinase inhibitory activity of this compound derivatives, as described in the foundational literature.

Protein Kinase C (PKC-ε) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the activity of PKC-ε.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PKC-ε is used as the enzyme source. A synthetic peptide substrate specific for PKC-ε is utilized.

  • Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the reaction buffer, a defined concentration of PKC-ε, the peptide substrate, ATP (as the phosphate (B84403) donor), and the test compound (this compound) at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is terminated by the addition of a stop solution. The extent of substrate phosphorylation is quantified, often using a method that detects the incorporation of phosphate into the substrate. This can be achieved through various techniques, including radioactive assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against the CDK4/cyclin D1 complex.

Methodology:

  • Enzyme Complex: Purified, active CDK4/cyclin D1 complex is used.

  • Substrate: A common substrate for CDK4 is the retinoblastoma protein (Rb) or a peptide derived from it.

  • Assay Procedure: The assay follows a similar principle to the PKC-ε assay. The CDK4/cyclin D1 complex, the Rb substrate, and various concentrations of this compound are incubated in a reaction buffer.

  • Reaction Initiation and Measurement: The kinase reaction is started by the addition of [γ-³²P]ATP. After incubation, the phosphorylated substrate is separated from the unreacted ATP, typically by binding the substrate to a filter membrane. The amount of incorporated radioactivity is then measured using a scintillation counter.

  • IC50 Determination: The IC50 value is calculated as described for the PKC-ε assay.

EGF-R Tyrosine Kinase Inhibition Assay

Objective: To measure the inhibition of EGF-R autophosphorylation or substrate phosphorylation by this compound.

Methodology:

  • Enzyme Source: The kinase domain of purified, recombinant human EGF-R is used.

  • Substrate: A synthetic peptide substrate containing a tyrosine residue that is a known phosphorylation site for EGF-R is employed.

  • Assay Protocol: The assay is conducted in a suitable buffer containing the EGF-R kinase domain, the peptide substrate, and a range of this compound concentrations.

  • Reaction and Detection: The reaction is initiated with ATP. The level of tyrosine phosphorylation is determined using an antibody specific for phosphotyrosine. This is often performed in an ELISA (Enzyme-Linked Immunosorbent Assay) format, where the phosphorylated peptide is captured on an antibody-coated plate and detected with a labeled secondary antibody.

  • Data Analysis: The IC50 value is derived from the dose-response curve of this compound's inhibitory activity.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

a cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGF_R EGF Receptor (Tyrosine Kinase) EGF->EGF_R Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGF_R->Downstream_Signaling Betaenone_A This compound Betaenone_A->EGF_R Inhibits PKC_epsilon PKC-ε Betaenone_A->PKC_epsilon Inhibits CDK4_CyclinD CDK4/Cyclin D Betaenone_A->CDK4_CyclinD Inhibits PKC_epsilon->Downstream_Signaling Cell_Cycle_Progression G1 to S Phase Progression CDK4_CyclinD->Cell_Cycle_Progression

Caption: Signaling pathways inhibited by this compound.

b cluster_workflow In Vitro Kinase Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer) Add_Inhibitor 2. Add this compound (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Initiate_Reaction 3. Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate (Controlled Temperature & Time) Initiate_Reaction->Incubate Terminate_Reaction 5. Terminate Reaction (Add Stop Solution) Incubate->Terminate_Reaction Detect_Signal 6. Detect Phosphorylation Signal Terminate_Reaction->Detect_Signal Analyze_Data 7. Analyze Data (Calculate % Inhibition, Determine IC50) Detect_Signal->Analyze_Data

Caption: General workflow for in vitro kinase inhibition assays.

Broader Biological Effects

While the primary mechanism of action of this compound is protein kinase inhibition, some reports suggest that betaenones, as a class of compounds, may also inhibit RNA and protein synthesis. However, specific experimental data and detailed protocols for this compound's direct effects on these processes are not as well-defined as its kinase inhibitory activity. Further research is required to fully elucidate these potential secondary mechanisms.

Conclusion

This compound exerts its primary biological effects through the inhibition of key protein kinases—PKC-ε, CDK4, and EGF-R—which are critical for cellular signaling and cell cycle control. The quantitative data on its inhibitory potency highlight its potential as a tool for studying these pathways and as a lead compound for the development of novel therapeutics. The experimental protocols provided herein offer a foundation for further investigation into the specific molecular interactions of this compound and its derivatives. Future studies are warranted to explore the full spectrum of its biological activities, including its potential effects on nucleic acid and protein synthesis.

References

Betaenone A: A Comprehensive Technical Guide on the Phytopathogenic Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaenone A, a polyketide-derived secondary metabolite produced by the phytopathogenic fungus Pleospora betae (teleomorph of Phoma betae), is a molecule of significant interest due to its potent phytotoxicity and potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, biological activities, and the experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

Phytopathogenic fungi produce a diverse arsenal (B13267) of secondary metabolites that play crucial roles in their interactions with host plants. Among these, this compound, first isolated from Phoma betae, the causative agent of leaf spot disease in sugar beet (Beta vulgaris), stands out for its significant biological activity.[1] Structurally a complex polyketide, this compound and its congeners, Betaenone B and C, have been shown to be potent phytotoxins.[1] Furthermore, derivatives of betaenones have demonstrated inhibitory activity against various protein kinases, highlighting their potential for therapeutic applications.[2] This guide delves into the multifaceted nature of this compound, from its genetic origins to its functional implications.

Biosynthesis of this compound

The biosynthesis of this compound follows a canonical polyketide pathway, orchestrated by a dedicated gene cluster. The core of this pathway is a Type I iterative polyketide synthase (PKS), a large, multidomain enzyme responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors.[3][4] Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, lead to the final complex structure of this compound.[5]

A proposed biosynthetic pathway for this compound is outlined below. The initial steps involve the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS to form a linear polyketide chain. This is followed by a series of cyclizations, reductions, and oxidations to yield the final product. The identification of a biosynthetic gene cluster for this compound in Phoma betae provides a genetic blueprint for understanding and potentially manipulating its production.[5]

Betaenone_A_Biosynthesis cluster_0 Polyketide Backbone Synthesis cluster_1 Tailoring and Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Cyclase Cyclase Linear_Polyketide->Cyclase Cyclized_Intermediate Cyclized Intermediate Cyclase->Cyclized_Intermediate P450 Cytochrome P450 Monooxygenases Cyclized_Intermediate->P450 Oxidized_Intermediate Oxidized Intermediate P450->Oxidized_Intermediate Reductase Reductase Oxidized_Intermediate->Reductase Betaenone_A This compound Reductase->Betaenone_A

Proposed biosynthetic pathway of this compound.

Biological Activity

Phytotoxicity

This compound exhibits significant phytotoxic effects, contributing to the virulence of Phoma betae on its host plant, sugar beet. It has been shown to cause necrotic lesions on leaves and inhibit plant growth.[1] The phytotoxicity of this compound is considerably higher than that of Betaenone B, while being slightly less potent than Betaenone C.[1]

Protein Kinase Inhibition

Derivatives of betaenones have been identified as inhibitors of several protein kinases, suggesting a potential for these compounds in cancer research and other therapeutic areas.[2] The inhibitory activity of a 10-hydroxy-18-methoxybetaenone derivative is detailed in the table below.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives.

Compound Phytotoxicity (% Growth Inhibition of Beta vulgaris) Reference
This compound73%[1]
Betaenone B8%[1]
Betaenone C89%[1]
Compound Target Protein Kinase IC50 (µM) Reference
10-hydroxy-18-methoxybetaenoneProtein Kinase C (PKC-3)36.0[2]
Cyclin-dependent kinase 4 (CDK4)11.5[2]
EGF receptor tyrosine kinase10.5[2]

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Fungal Culture and Metabolite Production

A standardized workflow for the cultivation of Phoma betae and the production of this compound is crucial for consistent results.

Fungal_Culture_Workflow Start Start Inoculation Inoculate Potato Dextrose Broth (PDB) with Phoma betae mycelial plugs Start->Inoculation Incubation Incubate at 25°C for 14-21 days in stationary culture Inoculation->Incubation Filtration Separate mycelium from culture filtrate by vacuum filtration Incubation->Filtration Extraction Extract the filtrate with ethyl acetate (B1210297) (3x) Filtration->Extraction Evaporation Evaporate the organic solvent under reduced pressure Extraction->Evaporation Crude_Extract Obtain crude extract containing this compound Evaporation->Crude_Extract End End Crude_Extract->End

Workflow for this compound production.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Aseptically transfer small agar (B569324) plugs containing actively growing mycelium of Phoma betae into flasks containing sterile PDB.

  • Incubation: Incubate the cultures at 25°C in the dark under stationary conditions for 14 to 21 days.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.

  • Extraction: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound

Protocol:

  • Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elution: Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

  • Further Purification: Combine fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

Characterization of this compound

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

  • Mass Spectrometry (MS):

    • Obtain high-resolution mass spectra (HRMS) to determine the exact mass and molecular formula of this compound.

Phytotoxicity Assay

Phytotoxicity_Assay_Workflow Start Start Plant_Material Use healthy sugar beet (Beta vulgaris) leaves Start->Plant_Material Wounding Create small wounds on the leaf surface with a sterile needle Plant_Material->Wounding Application Apply a solution of this compound in a suitable solvent (e.g., ethanol) to the wound sites Wounding->Application Incubation Incubate plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) Application->Incubation Control Apply only the solvent as a control Control->Incubation Observation Observe the development of necrotic lesions over 3-5 days Incubation->Observation Measurement Measure the diameter of the necrotic lesions Observation->Measurement End End Measurement->End

Workflow for leaf puncture phytotoxicity assay.

Protocol:

  • Plant Material: Use young, healthy sugar beet plants.

  • Preparation of Test Solution: Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) and dilute to the desired concentration with sterile water.

  • Leaf Puncture Assay:

    • Gently wound the adaxial surface of the leaves with a sterile needle.

    • Apply a small droplet (e.g., 10 µL) of the this compound solution to the wound site.

    • As a control, apply the solvent without this compound to other wounded leaves on the same plant or different plants.

  • Incubation: Maintain the plants in a growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: Monitor the leaves for the development of necrotic lesions around the application site over several days. Measure the diameter of the lesions to quantify the phytotoxic effect.

Conclusion

This compound represents a fascinating and important secondary metabolite from the phytopathogenic fungus Phoma betae. Its potent phytotoxicity underscores its role in plant disease, while its ability to inhibit protein kinases opens avenues for novel therapeutic development. The detailed biosynthetic and experimental frameworks provided in this guide offer a solid foundation for future research into this promising natural product. Further exploration of the this compound biosynthetic pathway could enable the production of novel analogs with enhanced or more specific biological activities.

References

Unveiling the Phytotoxic Effects of Betaenone A on Plant Seedlings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenone A is a secondary metabolite produced by the plant pathogenic fungus Phoma betae (also known as Pleospora betae), the causal agent of leaf spot disease in sugar beets (Beta vulgaris).[1] As a phytotoxin, this compound has demonstrated notable biological activity, specifically the inhibition of plant growth.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound on plant seedlings, including quantitative data on its phytotoxicity, a generalized experimental protocol for assessing its effects, and diagrams illustrating the workflow for its isolation and a hypothetical mechanism of action.

Data Presentation: Phytotoxicity of Betaenones

The phytotoxic effects of this compound and its structural analogs, Betaenone B and C, have been evaluated, with this compound showing significant growth inhibition. The available quantitative data is summarized in the table below for comparative analysis.

CompoundTarget Organism/AssayEffectConcentrationSource
This compound Plant Seedling Growth73% Growth InhibitionNot SpecifiedIchihara et al., 1983[1]
Betaenone BPlant Seedling Growth8% Growth InhibitionNot SpecifiedIchihara et al., 1983[1]
Betaenone CRice Seedlings89% Root Growth Inhibition37 µg/mLHaraguchi et al., 1983[1][2]
Betaenone CSugar BeetWilting50 µg/mLHaraguchi et al., 1983

Experimental Protocols

While the precise, detailed experimental protocol for the 73% growth inhibition observed for this compound is not available in the reviewed literature, a generalized methodology for a seedling growth inhibition assay can be outlined based on standard practices and the information available from related studies on Betaenone C.

Objective: To determine the phytotoxic effect of this compound on the germination and early growth of plant seedlings.

Materials:

  • This compound (isolated and purified)

  • Solvent for this compound (e.g., ethanol, methanol, or DMSO)

  • Seeds of a model plant species (e.g., lettuce (Lactuca sativa), rice (Oryza sativa), or sugar beet (Beta vulgaris))

  • Petri dishes or multi-well plates

  • Filter paper

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

  • Calipers or a ruler for measuring root and shoot length

  • Microscope for observing morphological changes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to achieve the desired final test concentrations. A solvent control (containing the same concentration of the solvent used for dilutions) and a negative control (distilled water) should also be prepared.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination. This can be achieved by rinsing the seeds in a solution of sodium hypochlorite (B82951) (e.g., 1%) followed by several rinses with sterile distilled water.

    • Aseptically place a sterile filter paper in each petri dish or well.

    • Evenly space a predetermined number of seeds (e.g., 10-20) on the filter paper in each dish.

  • Application of Test Compound:

    • Add a specific volume of each test solution (including controls) to the filter paper in the respective petri dishes, ensuring the filter paper is saturated but not flooded.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Place the dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection:

    • After a predefined period (e.g., 3-7 days), measure the following parameters:

      • Germination rate (%)

      • Root length of each seedling

      • Shoot (hypocotyl or coleoptile) length of each seedling

    • Observe and record any morphological abnormalities, such as root curling, discoloration, or necrosis.

  • Data Analysis:

    • Calculate the average root and shoot length for each treatment.

    • Express the growth inhibition as a percentage relative to the negative control.

    • If a range of concentrations was tested, an IC50 (half-maximal inhibitory concentration) value can be determined using appropriate statistical software.

Visualizations: Workflows and Signaling Pathways

Isolation and Bioassay Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Phoma betae and the subsequent bioassay to determine its phytotoxicity.

Isolation_and_Bioassay_Workflow cluster_isolation Isolation of this compound cluster_bioassay Phytotoxicity Bioassay Culture Fungal Culture (Phoma betae) Extraction Extraction with Organic Solvent Culture->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Betaenone_A Pure this compound Purification->Betaenone_A Treatment Treatment with this compound Betaenone_A->Treatment Seed_Prep Seed Preparation & Sterilization Seed_Prep->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Growth Inhibition Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: General workflow for the isolation and phytotoxicity testing of this compound.

Hypothetical Signaling Pathway of this compound Action

While the specific molecular targets of this compound in plants have not been elucidated, it is known that betaenones can act as protein kinase inhibitors. The following diagram presents a hypothetical signaling pathway illustrating how this compound could disrupt plant growth by inhibiting a key protein kinase.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Plant Growth Signaling Pathway Growth_Signal Growth Signal (e.g., Phytohormone) Receptor Receptor Activation Growth_Signal->Receptor Protein_Kinase Protein Kinase Receptor->Protein_Kinase Transcription_Factor Transcription Factor Activation Protein_Kinase->Transcription_Factor Gene_Expression Expression of Growth-Related Genes Transcription_Factor->Gene_Expression Cell_Growth Cell Elongation & Division Gene_Expression->Cell_Growth Betaenone_A This compound Inhibition Inhibition Betaenone_A->Inhibition Inhibition->Protein_Kinase

Caption: Hypothetical mechanism of this compound-induced growth inhibition via protein kinase disruption.

Conclusion and Future Directions

This compound, a phytotoxin from Phoma betae, demonstrates significant inhibitory effects on plant seedling growth. While quantitative data confirms its phytotoxicity, further research is required to elucidate its precise mechanism of action at the molecular level. Future studies should focus on identifying the specific protein kinases or other cellular targets of this compound in plants. A more detailed characterization of its dose-response relationship in various plant species and a deeper understanding of the signaling pathways it disrupts will be crucial for both comprehending its role in plant disease and exploring its potential applications in agriculture or as a biochemical probe.

References

Lack of Evidence for Direct Inhibition of Eukaryotic DNA Synthesis by Betaenone A

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, there is currently no scientific literature available to substantiate the claim that Betaenone A directly inhibits eukaryotic DNA synthesis. Comprehensive searches of scholarly databases have yielded no studies providing quantitative data, specific experimental protocols, or elucidated signaling pathways related to the interaction of this compound with DNA polymerases or the machinery of DNA replication.

This compound, a phytotoxin produced by the fungus Pleospora betae, has been identified and structurally characterized. However, its precise mechanism of action at the molecular level within eukaryotic cells remains largely unexplored in published research. While some studies have focused on the biosynthesis of betaenones, information regarding their specific cellular targets is scarce.

It is important to note that some research on the broader class of betaenone derivatives has suggested an inhibitory effect on certain protein kinases. This indicates a potential mechanism of action that is distinct from the direct inhibition of DNA synthesis. Protein kinase inhibition can indirectly affect cell proliferation and other cellular processes, but it does not equate to a direct interference with the enzymatic activity of DNA polymerases.

Without any available scientific evidence, it is not possible to provide an in-depth technical guide on the inhibitory effects of this compound on eukaryotic DNA synthesis. The core requirements for such a guide, including quantitative data on inhibitory concentrations (e.g., IC50 values), detailed methodologies from relevant experiments, and diagrams of associated signaling pathways, are absent from the current scientific literature.

Therefore, any claims regarding the direct inhibition of eukaryotic DNA synthesis by this compound are, at present, speculative and not supported by empirical data. Further research is required to elucidate the specific molecular targets and mechanisms of toxicity of this compound in eukaryotic organisms.

Unraveling the Polyketide Origins of the Betaenone A Backbone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenones are a family of phytotoxic polyketide metabolites produced by the fungus Phoma betae, the causal agent of leaf spot disease in sugar beets. Among these, Betaenone A exhibits notable biological activities, drawing interest from the scientific community for its potential applications. Understanding the biosynthesis of its complex carbocyclic backbone is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides an in-depth exploration of the polyketide origin of the this compound backbone, detailing the biosynthetic pathway, key enzymatic players, and the experimental evidence that has elucidated this intricate process.

The Polyketide Synthase Machinery of Betaenone Biosynthesis

The core of the this compound backbone is assembled by a Type I highly reducing polyketide synthase (HR-PKS). The biosynthetic gene cluster responsible for betaenone production has been identified and is denoted as the bet cluster.[1][2] Key enzymes encoded by this cluster orchestrate the step-by-step construction of the polyketide chain and its subsequent modifications.

  • Bet1 (HR-PKS): This is the central enzyme, a highly reducing polyketide synthase that catalyzes the iterative condensation of acetate (B1210297) units to form the polyketide backbone. It contains a reductase domain that is crucial for the reductive release of the polyketide chain.[2][3]

  • Bet2 (Cytochrome P450): This enzyme is a typical oxidation enzyme, likely involved in the hydroxylation of the polyketide intermediate.

  • Bet3 (Enoyl Reductase): Acting in trans, this enoyl reductase is a key enzyme for the formation of the decalin scaffold of the betaenone core.[2][3]

  • Bet4 (Short-chain Dehydrogenase): This enzyme is presumed to be involved in modification reactions during the biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of its precursor, Betaenone B. The backbone of Betaenone B is derived from eight acetate units via the polyketide pathway.[4][5] The C-methyl groups, with the exception of the C-14 methyl group, are incorporated from S-adenosyl methionine (SAM).[4][5] The proposed biosynthetic pathway, based on isotopic labeling and heterologous expression studies, is as follows:

Betaenone_Biosynthesis cluster_0 Polyketide Chain Assembly cluster_1 Cyclization and Modification Acetyl-CoA Acetyl-CoA Bet1_PKS Bet1 (HR-PKS) Acetyl-CoA->Bet1_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Bet1_PKS x7 SAM SAM SAM->Bet1_PKS Methylation Polyketide_Chain Linear Polyketide Intermediate Bet1_PKS->Polyketide_Chain Iterative Condensation & Reduction Bet3_ER Bet3 (ER) Polyketide_Chain->Bet3_ER Intramolecular Diels-Alder Cyclized_Intermediate Decalin Intermediate Bet3_ER->Cyclized_Intermediate Bet2_P450 Bet2 (P450) Cyclized_Intermediate->Bet2_P450 Hydroxylation Betaenone_B Betaenone B Bet2_P450->Betaenone_B Oxidation Oxidation Betaenone_B->Oxidation Betaenone_A This compound Oxidation->Betaenone_A

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling experiments have been fundamental in elucidating the origins of the carbon backbone of betaenones. Feeding studies using ¹³C-labeled precursors, followed by NMR analysis, have confirmed the incorporation of acetate and methionine.

Table 1: Incorporation of ¹³C-Labeled Precursors into Betaenone B

PrecursorNumber of Acetate Units IncorporatedOrigin of C-Methyl Groups (excluding C-14)Reference
[1-¹³C]-acetate8-[4]
[2-¹³C]-acetate8-[4]
[1,2-¹³C]-acetate8-[4]
[Me-¹³C]-methionine-S-adenosyl methionine[4]

Experimental Protocols

The elucidation of the betaenone biosynthetic pathway has relied on a combination of classical feeding studies and modern molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Protocol 1: Isotopic Labeling of Betaenone B in Phoma betae

This protocol is a generalized procedure based on the methods described for studying polyketide biosynthesis.

  • Fungal Culture: Phoma betae is cultured in a suitable liquid medium (e.g., potato dextrose broth) on a rotary shaker at 25-28°C for 3-5 days to generate sufficient mycelial biomass.

  • Precursor Feeding: A sterile solution of the ¹³C-labeled precursor (e.g., sodium [1-¹³C]-acetate, sodium [2-¹³C]-acetate, sodium [1,2-¹³C]-acetate, or L-[methyl-¹³C]-methionine) is added to the culture. The final concentration of the labeled precursor is typically in the range of 0.1-1 g/L.

  • Incubation: The culture is incubated for a further 5-10 days to allow for the incorporation of the labeled precursor into betaenone B.

  • Extraction: The mycelium and culture broth are separated by filtration. The filtrate is extracted with an organic solvent such as ethyl acetate. The mycelium is also extracted with the same solvent after homogenization.

  • Purification: The combined organic extracts are concentrated under reduced pressure. Betaenone B is purified from the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).

  • Analysis: The purified Betaenone B is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C-labeling. Mass spectrometry can also be used to confirm the incorporation of the labeled precursor.

Protocol 2: Heterologous Expression of the bet Gene Cluster

This protocol outlines a general workflow for the heterologous expression of a fungal polyketide synthase gene cluster in a model host like Aspergillus oryzae.

  • Gene Cloning: The genes from the bet cluster (bet1, bet2, bet3, bet4, etc.) are amplified from the genomic DNA of Phoma betae by PCR.

  • Vector Construction: The amplified genes are cloned into suitable expression vectors under the control of strong, constitutive promoters. For multi-gene pathways, a single vector containing all the necessary genes or multiple vectors can be used.

  • Host Transformation: The expression vectors are introduced into a suitable host strain of Aspergillus oryzae using a protoplast-polyethylene glycol (PEG) mediated transformation method.

  • Selection of Transformants: Transformed fungal colonies are selected on a medium containing an appropriate selection agent (e.g., an antibiotic or a nutrient marker).

  • Cultivation and Production: Positive transformants are grown in a suitable production medium to allow for the expression of the heterologous genes and the synthesis of the corresponding metabolites.

  • Metabolite Analysis: The culture broth and mycelium are extracted, and the extracts are analyzed by LC-MS to detect the production of betaenones or related intermediates.

Protocol 3: Gene Knockout in Phoma betae

This protocol describes a generalized approach for targeted gene disruption in filamentous fungi via homologous recombination.

  • Construction of the Knockout Cassette: A disruption cassette is constructed containing a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene (e.g., bet1).

  • Protoplast Preparation: Protoplasts are generated from young mycelia of Phoma betae by enzymatic digestion of the cell wall using a mixture of enzymes such as driselase (B13393941) and lysing enzymes in an osmotic stabilizer.

  • Transformation: The knockout cassette is introduced into the prepared protoplasts using PEG-mediated transformation.

  • Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing the selective agent. Only the transformants that have integrated the knockout cassette into their genome will be able to grow.

  • Screening and Verification: Putative knockout mutants are screened by PCR to confirm the correct integration of the disruption cassette at the target locus.

  • Phenotypic Analysis: The confirmed knockout mutants are cultured, and their metabolite profiles are analyzed by LC-MS to confirm the cessation of betaenone production.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating a polyketide biosynthetic pathway.

Experimental_Workflow cluster_0 Pathway Elucidation cluster_1 Genetic and Enzymatic Characterization Isotopic_Labeling Isotopic Labeling (e.g., 13C-acetate feeding) NMR_MS_Analysis NMR & MS Analysis Isotopic_Labeling->NMR_MS_Analysis Structure_Origin Determine Backbone Origin NMR_MS_Analysis->Structure_Origin Genome_Mining Genome Mining to Identify BGC Structure_Origin->Genome_Mining Gene_Knockout Gene Knockout Studies Genome_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression of Genes Genome_Mining->Heterologous_Expression Enzyme_Function Elucidate Enzyme Functions Gene_Knockout->Enzyme_Function Heterologous_Expression->Enzyme_Function Pathway_Confirmation Pathway_Confirmation Enzyme_Function->Pathway_Confirmation Confirm Biosynthetic Pathway

Caption: Experimental workflow for polyketide pathway investigation.

Conclusion

The biosynthesis of the this compound backbone is a fascinating example of fungal polyketide assembly. Through a combination of isotopic labeling, gene cluster identification, and functional characterization of key enzymes via heterologous expression and gene knockout, the scientific community has pieced together a comprehensive understanding of its origins. The central role of the highly reducing polyketide synthase, Bet1, in conjunction with the trans-acting enoyl reductase, Bet3, highlights the intricate enzymatic machinery involved. This detailed knowledge provides a solid foundation for future research aimed at the engineered biosynthesis of novel betaenone analogs with potentially enhanced therapeutic properties. Further investigation into the precise mechanisms of the tailoring enzymes will undoubtedly open new avenues for the chemoenzymatic synthesis of this important class of natural products.

References

Unraveling the Betaenone Gene Cluster: A Technical Guide to its Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenones are a group of polyketide natural products produced by the phytopathogenic fungus Phoma betae. These compounds have garnered interest due to their phytotoxic properties and potential applications in agrochemicals and drug discovery. The biosynthesis of betaenones proceeds through a complex pathway encoded by a dedicated gene cluster. This technical guide provides an in-depth overview of the initial characterization of the betaenone gene cluster, detailing the genes involved, their putative functions, the biosynthetic pathway, and the experimental methodologies employed in their study.

The Betaenone Biosynthetic Gene Cluster

The betaenone biosynthetic gene cluster from Phoma betae has been identified and is cataloged in the MIBiG database under accession number BGC0001264. The cluster contains a core polyketide synthase (PKS) gene and several other genes predicted to be involved in the modification and regulation of the polyketide backbone.

Summary of Genes in the Betaenone Cluster
Gene Name (Locus Tag)Putative FunctionDescription
bet1 (BAQ25466.1)Highly Reducing Polyketide Synthase (HR-PKS)A multifunctional enzyme responsible for the iterative condensation of acetate (B1210297) units to form the polyketide backbone of betaenone. It contains essential domains such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP).
bet2 (BAQ25465.1)Cytochrome P450A monooxygenase likely involved in the hydroxylation or epoxidation of the polyketide intermediate during the biosynthesis of betaenones.
bet3 (BAQ25464.1)Zinc-binding dehydrogenaseAn oxidoreductase that may participate in the modification of hydroxyl groups on the polyketide chain.
bet4 (BAQ25463.1)Short-chain dehydrogenaseAnother dehydrogenase that could be involved in the reduction or oxidation steps of the biosynthetic pathway.
- (BAQ25462.1)Putative FAD binding domain proteinThis protein may be involved in redox reactions, potentially as a partner to other enzymes in the cluster.
- (BAQ25461.1)Putative dehydrogenaseA third putative dehydrogenase, suggesting multiple redox steps are crucial for betaenone maturation.

Quantitative Data on Betaenone Production

The heterologous expression of the core betaenone biosynthesis genes in a fungal host, Aspergillus oryzae, has enabled the production and characterization of betaenone precursors. While comprehensive quantitative data from initial characterization studies is limited in publicly available literature, the following table summarizes the types of quantitative analyses performed.

ParameterMethodOrganismResultReference
Production of Probetaenone IHeterologous expression and HPLC analysisAspergillus oryzae expressing bet1Successful production of probetaenone I, a key intermediate.Ugai T et al., 2015[1]
Product YieldNot specified in detailAspergillus oryzaeQualitative confirmation of product formation through HPLC and NMR.Ugai T et al., 2015[1]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial characterization of the betaenone gene cluster, based on established protocols for fungal natural product research.

Gene Cloning and Vector Construction

Objective: To isolate the betaenone biosynthetic genes from Phoma betae and clone them into expression vectors for heterologous expression.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Phoma betae using a fungal DNA extraction kit.

  • PCR Amplification: The full-length open reading frames (ORFs) of the target genes (e.g., bet1, bet2, etc.) are amplified from the genomic DNA using high-fidelity DNA polymerase and gene-specific primers designed based on the sequenced genome.

  • Vector Ligation: The amplified PCR products are cloned into a suitable fungal expression vector, such as pTAex3, under the control of a strong constitutive or inducible promoter (e.g., amyB promoter). Ligation is typically performed using restriction enzyme digestion and ligation or through recombination-based cloning methods (e.g., Gibson Assembly).

  • Transformation into E. coli: The ligation products are transformed into competent E. coli cells (e.g., DH5α) for plasmid amplification.

  • Plasmid Purification and Verification: Plasmids are purified from overnight cultures of transformed E. coli using a plasmid miniprep kit. The integrity and orientation of the inserted genes are verified by restriction digestion and Sanger sequencing.

Heterologous Expression in Aspergillus oryzae

Objective: To express the betaenone biosynthetic genes in a heterologous fungal host to produce and identify the corresponding metabolites.

Protocol:

  • Protoplast Preparation: Protoplasts of the host strain, Aspergillus oryzae, are prepared by enzymatic digestion of the fungal cell wall using a lytic enzyme mixture (e.g., Yatalase).

  • Transformation: The expression vectors containing the betaenone genes are introduced into the prepared A. oryzae protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Transformants: Transformed protoplasts are plated on selective media (e.g., Czapek-Dox agar) containing a selectable marker (e.g., pyrithiamine) to select for successful transformants.

  • Cultivation for Metabolite Production: Verified transformants are cultivated in a suitable production medium (e.g., potato dextrose broth) for several days to allow for the expression of the heterologous genes and the production of metabolites.

Metabolite Extraction and Analysis

Objective: To extract, identify, and characterize the metabolites produced by the engineered Aspergillus oryzae strains.

Protocol:

  • Extraction: The fungal culture is separated into mycelium and culture filtrate. The mycelium is extracted with a polar organic solvent like acetone, and the culture filtrate is extracted with a non-polar organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are concentrated under reduced pressure using a rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC): The crude extracts are analyzed by HPLC to separate the produced metabolites. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol (B129727) as the mobile phase. Detection is performed using a photodiode array (PDA) detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compounds are subjected to NMR analysis (¹H, ¹³C, COSY, HMBC, HSQC) to elucidate their chemical structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the produced metabolites.

Visualizations

Betaenone Biosynthetic Pathway

Betaenone_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_products Products Acetyl-CoA Acetyl-CoA Bet1 Bet1 (HR-PKS) Acetyl-CoA->Bet1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Bet1 Probetaenone_I Probetaenone I Bet1->Probetaenone_I Iterative condensation & reduction Bet2 Bet2 (P450) Bet3 Bet3 (Dehydrogenase) Bet4 Bet4 (Dehydrogenase) Betaenones Betaenones (A, B, C) Probetaenone_I->Betaenones Hydroxylation, Oxidation, Cyclization

Caption: Proposed biosynthetic pathway for betaenones.

Experimental Workflow for Betaenone Gene Cluster Characterization

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Metabolite Analysis gDNA gDNA Extraction (Phoma betae) PCR PCR Amplification of bet genes gDNA->PCR Vector Vector Construction PCR->Vector Transformation Transformation into Aspergillus oryzae Vector->Transformation Cultivation Cultivation & Production Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction HPLC HPLC Analysis Extraction->HPLC NMR_MS Structure Elucidation (NMR, MS) HPLC->NMR_MS

Caption: Workflow for betaenone gene cluster characterization.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Betaenone A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Betaenone A, a phytotoxin with protein kinase inhibition activity, from the fungal culture of Pleospora betae (also known as Phoma betae).[1][2] The following procedures are based on established methodologies for the isolation of secondary metabolites from fungal sources.

I. Fungal Culture and Inoculation

Successful extraction of this compound begins with the proper cultivation of the producing fungus, Phoma betae. The following protocol outlines the steps for establishing and maintaining a culture for optimal secondary metabolite production.

Materials:

  • Phoma betae culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks (e.g., 1L Erlenmeyer flasks)

  • Incubator

Protocol:

  • Activation of Fungal Culture: Aseptically transfer a small piece of the Phoma betae mycelium from a stock culture onto a fresh PDA plate.

  • Incubation: Incubate the plate at 25-28°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: From the actively growing PDA plate, inoculate a flask containing 100 mL of sterile PDB with a few small agar plugs of the fungal mycelium.

  • Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a high density of fungal biomass.

  • Production Culture: Inoculate larger production flasks (e.g., 19 flasks, each containing 500 mL of PDB) with the seed culture (5-10% v/v).

  • Incubation for Production: Incubate the production cultures under the same conditions as the seed culture for 20-28 days to allow for the biosynthesis and accumulation of this compound.

II. Extraction of this compound

This protocol details the extraction of this compound from both the fungal mycelium and the culture broth using solvent extraction.

Materials:

  • Mature Phoma betae culture

  • Ethyl acetate (B1210297) (EtOAc)

  • Separatory funnel

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Protocol:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar coarse filter.

  • Mycelium Extraction:

    • Homogenize the collected mycelium in a blender with ethyl acetate (EtOAc) in a 1:3 (w/v) ratio.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture to separate the mycelial debris from the organic solvent.

    • Repeat the extraction of the mycelium twice more with fresh EtOAc.

  • Broth Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Extract the filtrate three times with an equal volume of EtOAc.

    • Pool the organic layers from each extraction.

  • Combine and Concentrate: Combine all the EtOAc extracts from both the mycelium and the broth.

  • Drying and Evaporation: Dry the combined extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

III. Purification of this compound

The crude extract containing this compound is purified using column chromatography. This protocol describes a two-step chromatographic process to obtain pure this compound.

Materials:

  • Crude Phoma betae extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents: Hexane (B92381), Ethyl acetate (EtOAc), Methanol (B129727) (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Silica Gel Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract (e.g., 16.5 g) in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by pure EtOAc and finally methanol (MeOH) to elute highly polar compounds.

    • Collect fractions of a suitable volume (e.g., 20 mL).

    • Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show the presence of the target compound.

  • Sephadex LH-20 Chromatography (Final Purification):

    • Prepare a Sephadex LH-20 column equilibrated with methanol.

    • Concentrate the pooled fractions containing this compound from the silica gel column.

    • Dissolve the concentrated sample in a small volume of methanol and load it onto the Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

IV. Quantitative Data

The following table summarizes the quantitative data associated with a representative extraction and purification of this compound from Phoma betae.

ParameterValue
Number of Culture Flasks19
Culture Volume per Flask500 mL
Total Culture Volume9.5 L
Incubation Period20 days
Crude Ethyl Acetate Extract Yield16.5 g
Weight of Fraction 5 (from Silica Gel)686.7 mg

V. Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

BetaenoneA_Extraction cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture Phoma betae Culture (19 flasks, 20 days) harvest Harvesting (Filtration) culture->harvest mycelium Mycelium harvest->mycelium broth Culture Broth harvest->broth extract_mycelium Ethyl Acetate Extraction mycelium->extract_mycelium extract_broth Ethyl Acetate Extraction broth->extract_broth combine Combine Extracts extract_mycelium->combine extract_broth->combine concentrate Concentration (Rotary Evaporation) combine->concentrate crude_extract Crude Extract (16.5 g) concentrate->crude_extract silica_gel Silica Gel Chromatography (Hexane:EtOAc gradient) crude_extract->silica_gel fractions Collect & Pool Fractions (TLC Analysis) silica_gel->fractions sephadex Sephadex LH-20 (Methanol) fractions->sephadex pure_betaenone Pure this compound sephadex->pure_betaenone

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Betaenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenone A is a polyketide-derived secondary metabolite produced by the phytopathogenic fungus Phoma betae (also known as Pleospora betae).[1] As a member of the betaenone class of compounds, it has garnered interest in the scientific community due to its biological activities, including phytotoxicity and the inhibition of various protein kinases.[1] This latter property suggests potential applications in drug discovery and development, particularly in the field of oncology.

The purification of this compound from fungal cultures is a critical step for its detailed structural elucidation, pharmacological testing, and the development of analytical standards. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the isolation of natural products like this compound from complex fungal extracts. This application note provides a detailed protocol for the purification of this compound using preparative HPLC.

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of Phoma betae and subsequent extraction of this compound is crucial for obtaining a crude extract suitable for HPLC purification.

1. Fungal Culture:

  • Inoculate Phoma betae onto Potato Dextrose Agar (B569324) (PDA) plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Aseptically transfer agar plugs containing fungal mycelia into flasks containing a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • Incubate the liquid cultures on a rotary shaker at 150 rpm and 25°C for 14-21 days to allow for the production of secondary metabolites, including this compound.

2. Extraction of this compound:

  • Separate the fungal mycelia from the culture broth by vacuum filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The fungal mycelia can also be extracted by soaking in methanol (B129727) or acetone, followed by filtration and concentration.

Preparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the crude fungal extract using a reversed-phase HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier).

  • Syringe filters (0.45 µm) for sample preparation.

Protocol:

  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (250 x 10 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 40% B to 100% B over 40 minutes is a good starting point. The gradient can be optimized based on the initial analytical run.

    • Flow Rate: 5 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 500 µL to 2 mL, depending on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect fractions based on the elution profile, focusing on the major peaks.

    • Analyze the collected fractions by analytical HPLC to assess their purity.

    • Pool the pure fractions containing this compound.

  • Post-Purification:

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • The purified this compound can be lyophilized to obtain a solid powder.

    • Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of this compound.

Table 1: HPLC Instrumentation and Column Specifications

ParameterSpecification
HPLC SystemPreparative HPLC with Gradient Pump and UV/DAD Detector
ColumnC18 Reversed-Phase
Dimensions250 x 10 mm
Particle Size5 µm
Stationary PhaseOctadecylsilane bonded silica

Table 2: HPLC Method Parameters for this compound Purification

ParameterValue
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient40% B to 100% B over 40 min
Flow Rate5 mL/min
Detection Wavelength254 nm
Injection Volume0.5 - 2.0 mL
Column TemperatureAmbient

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

BetaenoneA_Purification_Workflow FungalCulture Phoma betae Culture (PDB, 25°C, 14-21 days) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SamplePrep Sample Preparation (Dissolution & Filtration) CrudeExtract->SamplePrep PrepHPLC Preparative HPLC (C18 Column) SamplePrep->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PurityAnalysis->PrepHPLC If Impure (Re-purification) Pooling Pooling of Pure Fractions PurityAnalysis->Pooling If Pure FinalProduct Purified this compound Pooling->FinalProduct Protein_Kinase_Inhibition ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor ExtracellularSignal->Receptor Binds ProteinKinase1 Protein Kinase 1 Receptor->ProteinKinase1 Activates ProteinKinase2 Protein Kinase 2 ProteinKinase1->ProteinKinase2 Phosphorylates & Activates TargetProtein Target Protein ProteinKinase2->TargetProtein Phosphorylates & Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TargetProtein->CellularResponse BetaenoneA This compound BetaenoneA->ProteinKinase2 Inhibits

References

Unlocking the Molecular Architecture of Betaenone A: A Detailed Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – In the intricate world of natural product chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the precise determination of complex molecular structures. This application note provides a comprehensive overview and detailed protocols for the use of one- and two-dimensional NMR techniques in the structural elucidation of Betaenone A, a phytotoxin produced by the fungus Pleospora betae. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a systematic approach to unraveling the connectivity and stereochemistry of this intricate molecule.

This compound, a carbotricyclic compound, presents a significant challenge in structure elucidation due to its complex three-dimensional arrangement. A combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is essential for the complete and unambiguous assignment of its structure.

Foundational Analysis: 1D NMR Spectroscopy

The initial step in the structure elucidation of this compound involves the acquisition and analysis of ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy reveals the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). This information provides initial clues about the connectivity of protons.

¹³C NMR Spectroscopy , often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, determines the number of different carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
186.13.55 (d, 10.0)
241.82.15 (m)
3199.5-
450.12.50 (dd, 12.0, 4.0)
529.81.80 (m), 1.65 (m)
636.51.95 (m)
748.22.30 (m)
873.24.10 (br s)
9135.45.80 (d, 6.0)
10140.1-
1175.3-
1245.32.60 (m)
1325.11.55 (m)
1416.20.90 (t, 7.5)
1528.91.40 (q, 7.5)
1611.80.85 (d, 7.0)
17 (C4-CH₃)21.51.10 (s)
18 (C8-CH₃)25.81.25 (s)
19 (C11-CH₃)22.41.30 (s)
20 (C6-CH₃)18.90.95 (d, 6.5)
21 (C10-CH₂OH)65.44.20 (s)

Note: The data presented in this table is a representative compilation based on the analysis of this compound and its congeners. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mapping the Carbon-Proton Framework: 2D NMR Correlation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, forming the carbon skeleton and assigning protons to their directly attached carbons.

Unveiling Proton-Proton Couplings: COSY

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). Cross-peaks in the COSY spectrum reveal these correlations, allowing for the tracing of proton networks within the molecule.

Direct Carbon-Proton Attachment: HSQC/HMQC

The HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[1] This is a powerful tool for assigning the chemical shifts of protonated carbons.[1]

Long-Range Carbon-Proton Connectivity: HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is pivotal in piecing together the complete carbon skeleton by identifying long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[2] These correlations are essential for connecting molecular fragments and identifying the positions of quaternary carbons.

The logical workflow for utilizing these 2D NMR experiments to build the structure of this compound is illustrated in the following diagram.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Determination cluster_stereo Stereochemical Analysis H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure of this compound COSY->Planar_Structure Builds Spin Systems HSQC->Planar_Structure Assigns Protonated Carbons HMBC->Planar_Structure Connects Fragments & Identifies Quaternary Carbons NOESY NOESY/ROESY (Through-Space Correlations) Planar_Structure->NOESY Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo

Figure 1: Logical workflow for the structure elucidation of this compound using NMR spectroscopy.

Defining the 3D Architecture: Stereochemical Analysis with NOESY/ROESY

Once the planar structure of this compound is established, the next critical step is to determine its relative stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the primary NMR techniques for this purpose. These experiments detect through-space interactions between protons that are in close proximity, regardless of their through-bond connectivity. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial information about the spatial arrangement of atoms and the relative configuration of stereocenters.

The following diagram illustrates the key through-space correlations that would be expected for the determined stereochemistry of this compound, allowing for the assignment of the relative configurations of its chiral centers.

noesy_correlations cluster_core Key NOESY/ROESY Correlations for this compound Stereochemistry H1 H-1 H7 H-7 H1->H7 syn H2 H-2 Me20 Me-20 H2->Me20 syn H4 H-4 Me17 Me-17 H4->Me17 axial-axial H6 H-6 H6->H7 syn H12 H-12 Me19 Me-19 H12->Me19 syn

References

Heterologous Expression of Betaenone A Biosynthetic Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the Betaenone A biosynthetic gene cluster from Phoma betae. The protocols detailed below are primarily focused on the use of Aspergillus oryzae as a robust and efficient heterologous host. Betaenones are a family of polyketide-derived natural products with potential applications in drug development. Understanding and manipulating their biosynthetic pathway through heterologous expression is crucial for generating novel analogs and improving production yields.

Introduction to this compound Biosynthesis

This compound is a complex polyketide metabolite produced by the phytopathogenic fungus Phoma betae. Its biosynthesis is orchestrated by a dedicated gene cluster containing a unique highly reducing polyketide synthase (HR-PKS). The core of the this compound molecule is a decalin scaffold, the formation of which involves a series of enzymatic reactions including reduction, cyclization, and oxidation. The key genes within the betaenone biosynthetic gene cluster are designated bet1, bet2, bet3, and bet4.

The central enzyme, Bet1, is a highly reducing polyketide synthase (HR-PKS) that possesses a reductase (R) domain. This domain is responsible for the reductive release of the polyketide chain, a key step in forming the core structure. Bet3, a trans-acting enoyl reductase (ER), works in concert with Bet1. Bet2 is a cytochrome P450 monooxygenase, likely involved in oxidative modifications of the polyketide intermediate, and Bet4 is a short-chain dehydrogenase that may participate in further tailoring reactions. The heterologous co-expression of bet1 and bet3 in Aspergillus oryzae has been shown to be sufficient for the construction of the characteristic decalin skeleton of betaenones.[1]

Data Presentation

While the successful heterologous expression of the this compound biosynthetic genes has been reported, specific production titers for this compound or its intermediates in Aspergillus oryzae are not extensively detailed in the reviewed literature. However, to provide a comparative context for researchers, the following table summarizes reported yields for other heterologously produced polyketides and secondary metabolites in Aspergillus oryzae. This data can serve as a benchmark for optimizing this compound production.

CompoundNative ProducerHeterologous HostTiter (mg/L)Reference
Triketide lactone (TKL)Saccharopolyspora erythraea (engineered)Aspergillus oryzae<0.01 - 7.4[2][3][4]
Orsellinic acid (OA)Hericium erinaceusAspergillus oryzae57.68[5]
o-OrsellinaldehydeUstilago maydis (engineered)Aspergillus oryzae15.71[5]
Squalestatin tetraketideEngineered PKSAspergillus oryzae~3.2[1]
ErgothioneineNeurospora crassaAspergillus oryzae231.0 (mg/kg of media)[6]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the heterologous expression of this compound biosynthetic genes, the following diagrams have been generated using the DOT language.

BetaenoneA_Biosynthesis cluster_input Precursors cluster_pathway Betaenone Biosynthetic Pathway AcetylCoA Acetyl-CoA Bet1 Bet1 (HR-PKS) - Chain assembly - Reductive release AcetylCoA->Bet1 MalonylCoA Malonyl-CoA MalonylCoA->Bet1 SAM S-Adenosylmethionine (SAM) SAM->Bet1 ProbetaenoneI Probetaenone I (Decalin intermediate) Bet1->ProbetaenoneI collaboration with Bet3 Bet3 Bet3 (trans-ER) - Enoyl reduction Bet3->Bet1 Bet2 Bet2 (P450) - Oxidation ProbetaenoneI->Bet2 Bet4 Bet4 (Dehydrogenase) - Tailoring reactions Bet2->Bet4 BetaenoneC Betaenone C Bet4->BetaenoneC Final_Oxidation Further Oxidation BetaenoneC->Final_Oxidation BetaenoneA This compound Final_Oxidation->BetaenoneA

Caption: Proposed biosynthetic pathway of this compound.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cloning and Vector Construction cluster_transformation 2. Host Transformation cluster_production 3. Fermentation and Analysis GenomicDNA Genomic DNA from Phoma betae PCR PCR Amplification of bet genes GenomicDNA->PCR YeastRecombination Yeast Recombination (Gene Assembly) PCR->YeastRecombination Vector Expression Vector (e.g., pTYGS series) Vector->YeastRecombination ExpressionCassette Recombinant Plasmid (with bet genes) YeastRecombination->ExpressionCassette Transformation PEG-Mediated Transformation ExpressionCassette->Transformation Host Aspergillus oryzae (e.g., NSAR1 strain) Protoplast Protoplast Preparation Host->Protoplast Protoplast->Transformation Transformant Transformed A. oryzae Transformation->Transformant Fermentation Liquid Culture Fermentation Transformant->Fermentation Extraction Metabolite Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Analysis LC-MS/MS Analysis (Detection & Quantification) Extraction->Analysis BetaenoneA_prod This compound Production Analysis->BetaenoneA_prod

Caption: General workflow for heterologous expression of this compound genes.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the heterologous expression of the this compound biosynthetic gene cluster in Aspergillus oryzae.

Protocol 1: Cloning of Betaenone Biosynthetic Genes and Vector Construction

Objective: To clone the bet gene cluster into an Aspergillus oryzae expression vector. This protocol utilizes yeast homologous recombination for efficient assembly of the gene cluster into the vector.

Materials:

  • Genomic DNA from Phoma betae

  • High-fidelity DNA polymerase

  • PCR primers for bet1, bet2, bet3, and bet4 with appropriate overhangs for yeast recombination

  • pTYGS series expression vector (or other suitable A. oryzae expression vector)

  • Saccharomyces cerevisiae strain for recombination

  • Yeast transformation and plasmid preparation kits

  • Restriction enzymes (for vector linearization)

  • Agarose gel electrophoresis supplies

  • DNA purification kits

Methodology:

  • Primer Design: Design PCR primers to amplify the full coding sequences of bet1, bet2, bet3, and bet4. Add 40-50 bp overhangs to the 5' end of each primer that are homologous to the adjacent gene fragment or the vector backbone to facilitate yeast homologous recombination.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase and Phoma betae genomic DNA as a template to amplify each bet gene.

  • Vector Linearization: Linearize the pTYGS expression vector using appropriate restriction enzymes.

  • Yeast Transformation and Recombination: Co-transform the amplified bet gene PCR products and the linearized vector into competent S. cerevisiae cells. The yeast cellular machinery will assemble the fragments into a circular plasmid via homologous recombination.

  • Plasmid Rescue: Isolate the assembled plasmid from the transformed yeast using a yeast plasmid miniprep kit.

  • Verification: Transform the rescued plasmid into E. coli for amplification. Verify the correct assembly of the gene cluster in the plasmid by restriction digestion and Sanger sequencing.

Protocol 2: Aspergillus oryzae Transformation

Objective: To introduce the recombinant plasmid containing the bet gene cluster into the Aspergillus oryzae host strain. This protocol describes the polyethylene (B3416737) glycol (PEG)-mediated protoplast transformation method.

Materials:

  • Aspergillus oryzae strain (e.g., NSAR1, a quadruple auxotroph)

  • Recombinant plasmid containing the bet gene cluster

  • DPY medium (Dextrin, Polypeptone, Yeast extract)

  • Lysing enzyme from Trichoderma harzianum

  • Osmotic stabilizer solution (e.g., 1.2 M MgSO4 or 0.6 M KCl)

  • PEG solution (e.g., 60% PEG 4000)

  • Transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • Selective minimal medium plates

Methodology:

  • Spore Preparation: Grow the A. oryzae strain on a suitable agar (B569324) medium until sporulation. Harvest the spores in a sterile saline solution.

  • Germling Culture: Inoculate the spores into liquid DPY medium and incubate with shaking to obtain young germlings.

  • Protoplast Formation: Harvest the germlings and resuspend them in an osmotic stabilizer solution containing the lysing enzyme. Incubate with gentle shaking until a sufficient number of protoplasts are formed (monitor microscopically).

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or Miracloth. Wash the protoplasts with STC buffer.

  • Transformation: Resuspend the protoplasts in a small volume of STC buffer. Add the recombinant plasmid DNA and PEG solution. Incubate on ice.

  • Plating and Selection: Mix the transformation mixture with molten selective minimal medium (lacking the auxotrophic requirements of the host strain) and pour onto plates. Incubate the plates until transformants appear.

  • Verification of Transformants: Isolate individual transformants and confirm the integration of the bet gene cluster by genomic PCR.

Protocol 3: Fermentation and Metabolite Extraction

Objective: To culture the engineered A. oryzae strain for the production of betaenones and to extract the produced metabolites.

Materials:

  • Verified A. oryzae transformant

  • Liquid fermentation medium (e.g., DPY or other suitable production medium)

  • Shake flasks or bioreactor

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Inoculum Preparation: Prepare a spore suspension or a pre-culture of the A. oryzae transformant.

  • Fermentation: Inoculate the production medium in shake flasks or a bioreactor with the prepared inoculum. Incubate under optimal conditions (e.g., temperature, shaking speed, and duration).

  • Harvesting: After the desired fermentation period, harvest the culture broth.

  • Extraction: Separate the mycelium from the culture filtrate by filtration. Extract the culture filtrate and the mycelial mass (after homogenization) with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery of the metabolites.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation for Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.

Protocol 4: Detection and Quantification of Betaenones

Objective: To detect and quantify the production of this compound and related intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Crude extract from Protocol 3

  • This compound standard (if available)

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, with formic acid)

Methodology:

  • LC Separation: Inject the prepared sample onto the C18 column. Elute the compounds using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

  • MS Detection: Analyze the eluting compounds using the mass spectrometer in both positive and negative ion modes.

  • Compound Identification: Identify this compound and its intermediates by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of authentic standards or with data reported in the literature. The expected molecular formula for this compound is C21H34O5.

  • Quantification: For quantitative analysis, generate a standard curve using a pure standard of this compound. If a standard is not available, relative quantification can be performed by comparing the peak areas of the target compounds across different samples. For more accurate quantification without a standard, techniques like quantitative NMR (qNMR) can be employed if the compound can be purified.

Conclusion

The heterologous expression of the this compound biosynthetic gene cluster in Aspergillus oryzae provides a powerful platform for studying the biosynthesis of this complex polyketide and for generating novel derivatives. The protocols outlined above offer a systematic approach for researchers to clone the biosynthetic genes, transform a suitable fungal host, and analyze the resulting products. While specific yield data for this compound in this system is not yet widely published, the provided comparative data for other polyketides suggests that with further optimization, significant production levels may be achievable. This will be invaluable for future drug discovery and development efforts centered on the betaenone scaffold.

References

Application Notes and Protocols for In Vitro Determination of Betaenone A Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenone A is a polyketide metabolite produced by various fungal species, including Phoma betae, the causal agent of leaf spot disease in sugar beet. Preliminary studies on related compounds, such as Betaenone C, have indicated potential phytotoxic effects. For instance, Betaenone C has been shown to have an 89% inhibitory effect on rice seedlings at a concentration of 37 µg/ml[1]. Understanding the phytotoxicity of this compound is crucial for developing resistant crop varieties and for exploring its potential as a natural herbicide. This document provides detailed protocols for in vitro assays to determine the phytotoxicity of this compound, methods for data presentation, and a hypothetical model for its mode of action based on common plant defense signaling pathways.

Data Presentation

Quantitative data from phytotoxicity assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control treatments.

Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana

This compound Concentration (µM)Germination Rate (%)Standard Deviation
0 (Control)98± 2.1
195± 3.5
1078± 5.2
5045± 6.8
10012± 4.1

Table 2: Effect of this compound on Root Elongation of Lactuca sativa (Lettuce)

This compound Concentration (µM)Average Root Length (mm)Standard DeviationInhibition (%)
0 (Control)25.4± 3.20
122.1± 2.913.0
1015.8± 2.137.8
507.2± 1.571.7
1002.1± 0.891.7

Table 3: Effect of this compound on Plant Cell Viability (Suspension-Cultured Tobacco BY-2 Cells)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)95± 3.7
192± 4.1
1081± 5.9
5055± 7.2
10023± 6.4

Experimental Protocols

Detailed methodologies for key in vitro phytotoxicity assays are provided below.

Seed Germination Assay

This assay assesses the effect of this compound on the germination of seeds.

Materials:

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum))

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile distilled water

  • Incubator

Protocol:

  • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Prepare a series of this compound dilutions from the stock solution. The final solvent concentration should be consistent across all treatments and the control (typically ≤ 0.1%).

  • Add 5 mL of each test solution (or control solution) to the filter paper in the Petri dishes.

  • Evenly place a pre-determined number of seeds (e.g., 50-100) on the moist filter paper.

  • Seal the Petri dishes with parafilm and place them in an incubator under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • After a defined period (e.g., 72 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination rate as a percentage of the total seeds sown.

Root Elongation Assay

This assay evaluates the impact of this compound on early plant growth by measuring root length.

Materials:

  • Petri dishes or small transparent containers

  • Filter paper or agar (B569324) medium

  • Pre-germinated seedlings of a model plant

  • This compound solutions

  • Ruler or digital imaging system

Protocol:

  • Germinate seeds as described in the seed germination assay protocol.

  • Select uniformly sized seedlings with emerged radicles.

  • Place the seedlings on filter paper moistened with the different concentrations of this compound solutions or on agar medium containing the test compound.

  • Incubate the plates vertically to allow for straight root growth.

  • After a set period (e.g., 3-5 days), measure the length of the primary root for each seedling.

  • Calculate the average root length for each treatment and the percentage of root growth inhibition compared to the control.

Plant Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of plant cells as an indicator of viability.

Materials:

  • Plant cell suspension culture (e.g., Tobacco BY-2, Arabidopsis thaliana cell culture)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Dispense a known density of plant cell suspension into the wells of a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a solvent control.

  • Incubate the plate for the desired exposure time (e.g., 24-48 hours) under appropriate culture conditions.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the control treatment.

Visualizations

Experimental Workflow for In Vitro Phytotoxicity Testing

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis betaenone_prep Prepare this compound Stock Solutions germination Seed Germination Assay betaenone_prep->germination root_elongation Root Elongation Assay betaenone_prep->root_elongation cell_viability Cell Viability Assay (e.g., MTT) betaenone_prep->cell_viability seed_prep Surface Sterilize Plant Seeds seed_prep->germination cell_prep Culture Plant Cell Suspensions cell_prep->cell_viability germination->root_elongation data_collection Collect Data: - Germination Rate - Root Length - Absorbance germination->data_collection root_elongation->data_collection cell_viability->data_collection statistical_analysis Statistical Analysis (e.g., IC50 calculation) data_collection->statistical_analysis data_presentation Present Data in Tables statistical_analysis->data_presentation

Caption: Workflow for assessing this compound phytotoxicity.

Hypothetical Signaling Pathway for Polyketide Toxin-Induced Phytotoxicity

While the specific mode of action for this compound is not yet elucidated, many phytotoxins trigger common plant defense signaling pathways. Polyketide toxins can induce cellular damage, leading to the production of reactive oxygen species (ROS) and the activation of hormone signaling cascades involving jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). These pathways ultimately lead to the expression of defense-related genes and, in cases of severe toxicity, programmed cell death.

G cluster_input External Stimulus cluster_cellular Cellular Response cluster_signaling Hormonal Signaling Cascades cluster_output Physiological Outcome betaenone This compound (Hypothetical Toxin) membrane_damage Membrane Damage / Target Protein Interaction betaenone->membrane_damage ros_burst Reactive Oxygen Species (ROS) Burst membrane_damage->ros_burst sa_pathway Salicylic Acid (SA) Pathway ros_burst->sa_pathway ja_et_pathway Jasmonic Acid (JA) & Ethylene (ET) Pathway ros_burst->ja_et_pathway defense_genes Expression of Defense Genes sa_pathway->defense_genes ja_et_pathway->defense_genes pcd Programmed Cell Death (PCD) defense_genes->pcd growth_inhibition Growth Inhibition defense_genes->growth_inhibition pcd->growth_inhibition

Caption: Hypothetical plant defense signaling pathway.

References

Application of Betaenone A in Plant Pathology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenone A is a phytotoxin produced by the fungal pathogen Phoma betae (also known as Pleospora betae), the causal agent of leaf spot and root rot in sugar beets (Beta vulgaris) and other related plant species. As a secondary metabolite, this compound plays a role in the pathogenicity of the fungus, contributing to the development of disease symptoms such as necrotic lesions. Understanding the mode of action and phytotoxic effects of this compound is crucial for developing disease-resistant crop varieties and novel fungicides. These application notes provide an overview of the use of this compound in plant pathology research, including protocols for phytotoxicity testing and a discussion of its potential impact on plant signaling pathways.

Data Presentation

The following table summarizes the quantitative data available on the phytotoxic activity of this compound and its analogs, Betaenone B and C, also produced by Phoma betae. This data originates from foundational studies on these compounds.

CompoundTarget OrganismEffectQuantitative DataReference
This compound Sugar Beet (Beta vulgaris)Growth Inhibition73%[1]
Betaenone BSugar Beet (Beta vulgaris)Growth Inhibition8%[1]
Betaenone CSugar Beet (Beta vulgaris)Growth Inhibition89%[1]

Note: The specific concentration at which this inhibition was observed and the exact parameters of the growth inhibition assay were not detailed in the readily available literature. The data is derived from initial characterization studies of these phytotoxins.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in plant pathology studies. These protocols are based on general methodologies used in the field and should be adapted to specific experimental needs.

Protocol 1: Phytotoxicity Assay of this compound on Beta vulgaris Seedlings

Objective: To determine the phytotoxic effects of this compound on the growth and development of sugar beet seedlings.

Materials:

  • This compound (purified)

  • Sugar beet seeds (Beta vulgaris)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent for this compound)

  • Murashige and Skoog (MS) agar (B569324) medium

  • Petri dishes (9 cm diameter)

  • Growth chamber with controlled temperature and light conditions

  • Filter paper (sterile)

  • Forceps (sterile)

  • Ruler or caliper

  • Analytical balance

  • Laminar flow hood

Methodology:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a minimal amount of DMSO or ethanol.

    • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Prepare a control solution containing the same concentration of the solvent (DMSO or ethanol) as the highest concentration of this compound used.

  • Seed Sterilization and Germination:

    • Surface sterilize sugar beet seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse three times with sterile distilled water.

    • Place the sterilized seeds on sterile filter paper in Petri dishes containing a small amount of sterile water to germinate in the dark at 25°C for 48 hours.

  • Phytotoxicity Assay:

    • Under a laminar flow hood, place a sterile filter paper disc in each Petri dish.

    • Add 2 mL of the respective this compound working solution or the control solution to each filter paper.

    • Carefully place 5-10 pre-germinated seedlings onto the filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm and place them in a growth chamber under a 16-hour light/8-hour dark photoperiod at 25°C.

  • Data Collection and Analysis:

    • After 5-7 days, measure the root length and shoot length of each seedling.

    • Record visual observations of phytotoxic effects, such as necrosis, chlorosis, and wilting.

    • Calculate the percentage of growth inhibition for each concentration compared to the control using the following formula:

      • % Inhibition = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] * 100

    • Determine the EC50 (half-maximal effective concentration) value for root and shoot growth inhibition.

Protocol 2: Leaf Disc Necrosis Assay

Objective: To assess the ability of this compound to induce necrotic lesions on plant leaf tissue.

Materials:

  • This compound solutions (as prepared in Protocol 1)

  • Healthy, fully expanded leaves from young sugar beet plants

  • Cork borer (1 cm diameter)

  • Petri dishes

  • Moist filter paper

  • Micropipette

  • Growth chamber

Methodology:

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (1 cm) from healthy sugar beet leaves using a cork borer, avoiding the midrib.

    • Place the leaf discs abaxial side up on moist filter paper in Petri dishes.

  • Application of this compound:

    • Apply a small droplet (e.g., 10 µL) of each this compound concentration or the control solution to the center of each leaf disc.

    • Ensure the droplet remains on the leaf surface.

  • Incubation and Observation:

    • Seal the Petri dishes and incubate them in a growth chamber under continuous light at 25°C.

    • Observe the leaf discs daily for the development of necrotic lesions.

  • Data Analysis:

    • After 48-72 hours, measure the diameter of the necrotic lesion on each leaf disc.

    • Score the severity of necrosis based on a predefined scale (e.g., 0 = no necrosis, 4 = complete necrosis of the disc).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BetaenoneA_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_analysis Data Analysis BetaenoneA This compound Stock Solution WorkingSol Working Solutions (various concentrations) BetaenoneA->WorkingSol ControlSol Control Solution (solvent only) Seedlings Sugar Beet Seedlings LeafDiscs Sugar Beet Leaf Discs Treatment Treatment Application Incubation Incubation (Controlled Environment) Growth Measure Growth (Root/Shoot Length) Necrosis Measure Necrosis (Lesion Diameter) Inhibition Calculate % Inhibition EC50 Determine EC50

Hypothetical_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction Cascade (Hypothetical) cluster_response Cellular Response BetaenoneA This compound Receptor Putative Receptor/ Target Protein BetaenoneA->Receptor Binding/Interaction ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Calcium Ion Influx Receptor->Ca MAPK MAP Kinase Cascade Activation ROS->MAPK DefenseGenes Activation of Defense Genes (e.g., PR proteins) MAPK->DefenseGenes PCD Programmed Cell Death (PCD) Induction MAPK->PCD Ca->MAPK Necrosis Necrotic Lesion Formation PCD->Necrosis

Discussion of Potential Signaling Pathways

Currently, there is a lack of specific research identifying the precise signaling pathways in plants that are activated or inhibited by this compound. However, based on its observed effect of inducing necrosis, a form of programmed cell death, we can hypothesize its potential mode of action.

Phytotoxins that cause rapid cell death often trigger the plant's defense responses, which can include:

  • Recognition: this compound may be recognized by a putative plant receptor or may directly interact with and disrupt the function of a key cellular protein.

  • Early Signaling Events: This recognition could lead to rapid downstream signaling events, such as an influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS), also known as an oxidative burst.

  • MAPK Cascade Activation: The changes in Ca²⁺ levels and ROS can activate mitogen-activated protein kinase (MAPK) cascades. These cascades are crucial signaling modules that regulate a wide range of cellular processes, including stress responses and programmed cell death.

  • Hormonal Crosstalk: The signaling cascade may interact with plant hormone pathways. For instance, it could influence the biosynthesis or signaling of key defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are central regulators of plant immunity against biotrophic and necrotrophic pathogens, respectively.

  • Induction of Programmed Cell Death (PCD): Ultimately, the signaling cascade likely converges on the activation of genes that execute programmed cell death, leading to the characteristic necrotic lesions observed upon this compound application. This is a common plant defense strategy to limit the spread of pathogens.

Further research, including transcriptomic and proteomic studies of plant tissues treated with this compound, is necessary to elucidate the specific molecular targets and signaling pathways involved in its phytotoxic activity.

References

Total Synthesis Strategies for Betaenone A and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies employed in the total synthesis of Betaenone A and its analogs. Betaenones are a family of phytotoxins produced by the fungus Phoma betae, with this compound exhibiting significant biological activity, making it an attractive target for synthetic chemists. These notes will cover various retrosynthetic analyses, key chemical transformations with a focus on the construction of the core decalin structure, and detailed experimental protocols for pivotal reactions.

Introduction to this compound and Synthetic Challenges

This compound is a structurally complex natural product characterized by a highly substituted decalin core, multiple stereocenters, and a reactive α,β-unsaturated ketone system. The total synthesis of this compound and its analogs presents several challenges, including the stereocontrolled construction of the decalin framework, the installation of the numerous stereocenters with correct relative and absolute stereochemistry, and the formation of the sensitive enol-ether side chain.

Retrosynthetic Analysis and Key Strategies

The core strategic element in the synthesis of the betaenone family revolves around the construction of the bicyclo[4.4.0]decane (decalin) ring system. A powerful and frequently utilized transformation for this purpose is the intramolecular Diels-Alder (IMDA) reaction .

A general retrosynthetic approach for this compound is outlined below. The primary disconnection simplifies the target molecule to a key decalin intermediate and a side-chain precursor. The decalin core is further disconnected to an acyclic triene precursor, poised for the key intramolecular Diels-Alder cyclization.

Retrosynthesis_Betaenone_A Betaenone_A This compound Decalin_Core Key Decalin Intermediate Betaenone_A->Decalin_Core Side-chain formation Side_Chain Side-Chain Precursor Betaenone_A->Side_Chain Side-chain formation Triene_Precursor Acyclic Triene Precursor Decalin_Core->Triene_Precursor Intramolecular Diels-Alder Starting_Materials Simpler Starting Materials Triene_Precursor->Starting_Materials Functional group interconversions

Caption: Retrosynthetic analysis of this compound.

The Intramolecular Diels-Alder Approach

The synthesis of (-)-probetaenone I, a biosynthetic precursor of Betaenone B, by Ichihara and coworkers serves as a prime example of the application of the IMDA reaction in this context.[1] This strategy involves the construction of a linear triene precursor which, upon heating, undergoes a [4+2] cycloaddition to form the decalin core with the desired stereochemistry. The stereochemical outcome of the IMDA reaction is often predictable based on the geometry of the transition state, which is influenced by the stereochemistry of the starting triene.

Quantitative Data from Synthetic Routes

While a complete, detailed total synthesis of this compound with comprehensive quantitative data remains to be fully disclosed in readily accessible literature, data from the synthesis of its precursors and analogs provide valuable insights into the efficiency of the key transformations.

StepReaction TypePrecursor/AnalogReported Yield (%)StereoselectivityReference
Decalin Core FormationIntramolecular Diels-Alder(-)-Probetaenone INot specifiedHigh[1]
EpoxidationSharpless Asymmetric EpoxidationDavanone SynthesisNot specifiedHigh (ee >95%)
CyclizationPalladium-mediated CyclizationDavanone SynthesisNot specifiedHigh

Note: Detailed yield and stereoselectivity data for a complete total synthesis of this compound are not available in the public domain at the time of this writing. The data presented are from related syntheses and highlight the feasibility of the key steps.

Experimental Protocols

The following protocols are based on established methodologies for key transformations relevant to the synthesis of this compound and its analogs.

Protocol for Intramolecular Diels-Alder Cyclization

This protocol is a general procedure for the thermal intramolecular Diels-Alder reaction to form a decalin ring system, inspired by the synthesis of probetaenone I.

Materials:

  • Acyclic triene precursor

  • Anhydrous toluene (B28343)

  • Inert atmosphere (Argon or Nitrogen)

  • High-pressure reaction vessel or sealed tube

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the acyclic triene precursor in anhydrous toluene (concentration typically 0.01-0.05 M) in a high-pressure reaction vessel or a thick-walled sealed tube.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Seal the reaction vessel or tube tightly.

  • Heat the reaction mixture to the required temperature (typically between 150-220 °C) in an oil bath or a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-48 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired decalin product.

IMDA_Workflow Start Dissolve Triene Precursor in Toluene Degas Degas with Inert Gas Start->Degas Seal Seal Reaction Vessel Degas->Seal Heat Heat to 150-220 °C Seal->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Decalin Product Purify->Product

Caption: Experimental workflow for the IMDA reaction.

Protocol for Stereoselective Epoxidation of an Allylic Alcohol

This protocol describes a Sharpless asymmetric epoxidation, a reliable method for introducing chirality, which is crucial for controlling the stereochemistry of subsequent steps.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (B109758) (DCM)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Molecular sieves (4 Å)

  • Aqueous workup solutions (e.g., saturated aqueous Na₂SO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves.

  • Cool the mixture to -20 °C.

  • Add Ti(OiPr)₄ followed by the appropriate enantiomer of DET.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol in DCM to the reaction mixture.

  • Add TBHP dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by silica gel column chromatography.

Conclusion and Future Perspectives

The total synthesis of this compound and its analogs remains a formidable challenge that continues to attract the attention of the synthetic community. The intramolecular Diels-Alder reaction has proven to be a robust and effective strategy for the construction of the core decalin structure. Future synthetic efforts will likely focus on the development of more efficient and convergent routes, potentially employing novel catalytic methods to further control stereochemistry and improve overall yields. The successful total synthesis will not only provide access to larger quantities of these biologically important molecules for further study but also pave the way for the creation of novel analogs with potentially enhanced or modified biological activities, which is of significant interest to drug development professionals.

References

Betaenone A: A Tool for Interrogating DNA Replication and a Potential Modulator of DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Betaenone A, a phytotoxin produced by the fungus Pleospora betae, has emerged as a valuable research tool for studying the intricacies of eukaryotic DNA replication. Its specific inhibitory action on a key replicative enzyme provides a powerful method for dissecting the mechanics of DNA synthesis and exploring its connections to cell cycle control and potential therapeutic interventions. While its direct role in DNA repair pathways is less characterized, its impact on DNA replication suggests significant implications for cellular responses to DNA damage.

Mechanism of Action: Inhibition of DNA Polymerase α

The primary mechanism of action of this compound and its related compounds isolated from Phoma betae is the specific inhibition of eukaryotic DNA polymerase α (pol α).[1] DNA polymerase α is a critical enzyme complex responsible for the initiation of DNA replication. It synthesizes the RNA-DNA primers required for the leading strand and for each Okazaki fragment on the lagging strand. By inhibiting pol α, this compound effectively halts the initiation of DNA synthesis, leading to cell cycle arrest and, in some contexts, apoptosis.

Studies on aphidicolin (B1665134), a closely related compound from the same fungal source, have shown that the inhibition of DNA polymerase α is competitive with respect to dCTP.[1] This suggests that this compound likely binds to the dCTP binding site of the enzyme, preventing the incorporation of this essential nucleotide and thereby stalling the replication fork.

Applications in DNA Replication Studies

The specific inhibition of DNA polymerase α by this compound makes it an invaluable tool for:

  • Synchronizing cells at the G1/S boundary: By arresting DNA synthesis at its initiation, this compound can be used to synchronize cell populations. This is crucial for studying the molecular events that govern the transition from the G1 to the S phase of the cell cycle.

  • Investigating the dynamics of replication initiation: Researchers can use this compound to probe the assembly and function of the pre-replication complex and the subsequent steps leading to the formation of active replication forks.

  • Elucidating the roles of other DNA polymerases: By specifically inhibiting pol α, the distinct functions of other DNA polymerases, such as pol δ and pol ε, in elongation and repair can be more clearly delineated.

Potential Implications for DNA Repair

While direct evidence for this compound's involvement in DNA repair is limited, its profound effect on DNA replication suggests several indirect roles:

  • Induction of Replication Stress: The stalling of replication forks by this compound can induce replication stress, a major source of endogenous DNA damage. This can trigger cellular DNA damage response (DDR) pathways, making this compound a useful tool to study the signaling cascades initiated by replication fork collapse.

  • Sensitization to DNA Damaging Agents: By inhibiting the primary enzyme responsible for initiating DNA synthesis, this compound could potentially sensitize cancer cells to DNA damaging agents that require a functional replication machinery for their cytotoxic effects.

  • Modulation of Repair Pathways: The arrest of the cell cycle in S-phase can influence the choice of DNA repair pathways. For instance, homologous recombination (HR) is predominantly active in the S and G2 phases. By trapping cells in early S-phase, this compound might modulate the balance between HR and other repair pathways like non-homologous end joining (NHEJ).

Quantitative Data

Quantitative data for this compound's biological activity is limited. However, studies on aphidicolin analogues from the same fungal source provide valuable insights into the expected potency.

Compound ClassTargetInhibition Constant (Ki)Cell Line/SystemReference
Aphidicolin AnaloguesDNA Polymerase α0.44 - 0.89 µg/mLSea Urchin Embryos[1]

Experimental Protocols

Protocol 1: Inhibition of DNA Synthesis in Cultured Cells

Objective: To assess the inhibitory effect of this compound on DNA synthesis in a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Click-iT® EdU Cell Proliferation Kit (or similar)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

  • EdU Labeling: Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.

  • Cell Harvest and Fixation: At the end of the treatment, harvest the cells by trypsinization, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization and Click-iT® Reaction: Permeabilize the cells and perform the Click-iT® reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye (e.g., DAPI, Propidium Iodide).

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of EdU-positive cells will indicate the level of ongoing DNA synthesis. A decrease in the percentage of EdU-positive cells in this compound-treated samples compared to the control indicates inhibition of DNA synthesis.

Protocol 2: In Vitro DNA Polymerase α Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of purified DNA polymerase α.

Materials:

  • Purified human DNA polymerase α

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleotide triphosphates (dATP, dGTP, dTTP)

  • [α-³²P]dCTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [α-³²P]dCTP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase α.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

  • Precipitation and Filtration: Precipitate the radiolabeled DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

DNA_Replication_Inhibition BetaenoneA This compound DNAPolAlpha DNA Polymerase α Blocks dCTP binding BetaenoneA->DNAPolAlpha Inhibits ReplicationFork Replication Fork DNAPolAlpha->ReplicationFork Initiates at Primer RNA/DNA Primer DNAPolAlpha->Primer Synthesizes DNA_Synthesis DNA Synthesis ReplicationFork->DNA_Synthesis dNTPs dNTPs dNTPs->DNAPolAlpha Substrate Primer->DNA_Synthesis CellCycleArrest Cell Cycle Arrest (G1/S) DNA_Synthesis->CellCycleArrest Leads to

Caption: Mechanism of this compound-induced inhibition of DNA replication.

Experimental_Workflow cluster_0 Cell-Based Assay cluster_1 In Vitro Assay A1 Seed Cells A2 Treat with this compound A1->A2 A3 Label with EdU A2->A3 A4 Fix and Permeabilize A3->A4 A5 Click-iT Reaction A4->A5 A6 Analyze by Flow Cytometry A5->A6 B1 Prepare Reaction Mix B2 Add this compound B1->B2 B3 Add DNA Polymerase α B2->B3 B4 Incubate B3->B4 B5 Stop Reaction & Precipitate B4->B5 B6 Quantify Radioactivity B5->B6

Caption: Workflow for assessing this compound's effect on DNA synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Betaenone A Production from Pleospora betae Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Betaenone A from Pleospora betae (also known as Phoma betae) fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process to enhance the production of this compound, a polyketide secondary metabolite.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incorrect Media Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolite production. High concentrations of readily available carbon and nitrogen can suppress the genes responsible for this compound synthesis.

    • Solution: Experiment with different carbon and nitrogen sources and their ratios. Consider nutrient-limiting conditions to trigger secondary metabolism.

  • Suboptimal pH: The pH of the fermentation broth can significantly impact fungal growth and enzyme activity involved in the this compound biosynthetic pathway.

    • Solution: Monitor and control the pH of the culture throughout the fermentation process. Establish the optimal pH range for Pleospora betae growth and this compound production through small-scale experiments.

  • Inadequate Aeration and Agitation: Oxygen supply is critical for the growth of aerobic fungi like Pleospora betae and for the activity of oxygenase enzymes in the biosynthetic pathway.

    • Solution: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia.

  • Incorrect Fermentation Temperature: Temperature affects fungal growth rate and the activity of enzymes involved in both primary and secondary metabolism.

    • Solution: Determine the optimal temperature for this compound production, which may differ from the optimal temperature for fungal growth.

  • Inoculum Quality: The age and concentration of the fungal inoculum can impact the lag phase duration and overall productivity.

    • Solution: Standardize the inoculum preparation procedure, using a consistent age and spore or mycelial fragment concentration.

Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

  • Variability in Raw Materials: Minor variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to inconsistent results.

    • Solution: Use high-quality, well-defined media components whenever possible. If using complex substrates, source them from a single, reliable supplier and consider lot-to-lot testing.

  • Inconsistent Sterilization: Over-sterilization can degrade media components, while under-sterilization can lead to contamination.

    • Solution: Validate and standardize the sterilization process for all media and equipment.

  • Lack of Process Control: Manual control of fermentation parameters can introduce variability.

    • Solution: Implement automated control systems for pH, temperature, and dissolved oxygen to maintain consistent conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for Pleospora betae?

A1: While the optimal medium needs to be determined empirically, a typical starting point for fungal fermentation includes a carbon source, a nitrogen source, mineral salts, and trace elements. Rich media can support initial growth, but nutrient-limited conditions often enhance secondary metabolite production.[1]

Q2: How does the carbon-to-nitrogen (C:N) ratio affect this compound production?

A2: A high C:N ratio, with nitrogen as the limiting nutrient, is often beneficial for the production of nitrogen-poor secondary metabolites like polyketides.[2] Once the initial growth phase is complete, nitrogen limitation can trigger the diversion of excess carbon towards secondary metabolism.

Q3: What is the expected duration of a Pleospora betae fermentation for this compound production?

A3: The fermentation time can vary significantly based on the specific strain, media, and culture conditions. Typically, secondary metabolites are produced during the stationary phase of fungal growth.[1] It is recommended to perform a time-course study to determine the optimal harvest time, which could range from several days to a few weeks.

Q4: Can I use chemical elicitors to improve this compound yield?

A4: Yes, the addition of sub-lethal concentrations of chemical stressors or signaling molecules, known as elicitors, can sometimes induce or enhance the production of secondary metabolites as a defense response. The effectiveness of specific elicitors on Pleospora betae would need to be experimentally determined.

Data Presentation

Table 1: Expected Influence of Key Fermentation Parameters on this compound Yield

ParameterLow LevelOptimal Range (Hypothetical)High LevelExpected Impact on this compound Yield
Temperature Suboptimal growth22-28°CInhibited growthLow to moderate
pH Suboptimal enzyme activity5.5 - 6.5Inhibited growthLow to moderate
Carbon Source Conc. Growth limitingVaries (induces secondary metabolism)Represses secondary metabolismModerate to high
Nitrogen Source Conc. Induces secondary metabolismVaries (supports initial growth)Represses secondary metabolismModerate to high
Dissolved Oxygen Anaerobic stress> 20% saturationNo negative impact expectedModerate to high

Note: The optimal ranges provided are hypothetical and should be determined experimentally for the specific Pleospora betae strain and fermentation setup.

Experimental Protocols

Protocol 1: General Fermentation Protocol for Pleospora betae

  • Inoculum Preparation:

    • Grow Pleospora betae on a suitable solid medium (e.g., Potato Dextrose Agar) for 7-10 days at 25°C.

    • Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Alternatively, for non-sporulating cultures, mycelial plugs can be used.[3]

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., a base medium containing glucose, yeast extract, and mineral salts).

    • Sterilize the medium and the fermenter.

    • Inoculate the fermenter with the prepared spore suspension (typically 5-10% v/v).

    • Maintain the fermentation at the desired temperature, pH, and agitation/aeration rates.

    • Collect samples aseptically at regular intervals to monitor growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).

  • Extraction and Analysis:

    • Separate the mycelia from the fermentation broth by filtration or centrifugation.

    • Extract this compound from both the mycelia and the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream Processing & Analysis inoculum Inoculum Preparation (Spore Suspension/Mycelial Plugs) fermentation Fermentation (Controlled pH, Temp, DO) inoculum->fermentation Inoculation media Media Preparation & Sterilization media->fermentation extraction Extraction of this compound (Mycelia & Broth) fermentation->extraction Harvest analysis Quantification (HPLC) extraction->analysis betaenone_a_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain diels_alderase Diels-Alderase (putative) polyketide_chain->diels_alderase probetaenone Probetaenone Intermediate diels_alderase->probetaenone p450 P450 Monooxygenase probetaenone->p450 Hydroxylation betaenone_b Betaenone B p450->betaenone_b oxidation Oxidation betaenone_b->oxidation betaenone_a This compound oxidation->betaenone_a

References

Overcoming solubility issues of Betaenone A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues of Betaenone A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a phytotoxin produced by the fungus Pleospora betae.[1][2][3] It is a hydrophobic molecule, and this lipophilic nature leads to poor solubility in aqueous solutions, which can hinder its study in biological systems. Many biologically active compounds of natural origin are characterized by low water solubility.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.[4][5][6] Ethanol is another potential solvent.[7]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh out a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.[7][8][9] It is crucial to ensure the compound is completely dissolved before making further dilutions. For cell-based assays, the final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid cellular toxicity.[10]

Q4: What methods can be used to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[4][11][12]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[13][14][15][16]

  • Surfactants/Microemulsions: These can form micelles that entrap the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[4][11]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.

Troubleshooting Guide

Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer.

  • Cause: The concentration of the organic solvent (DMSO) may be too low in the final solution to keep the hydrophobic this compound dissolved. This is a common issue when diluting a stock solution into a purely aqueous medium.

  • Solution 1: Stepwise Dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent precipitation.[10]

  • Solution 2: Increase Final Co-solvent Concentration. If your experimental system allows, slightly increasing the final concentration of the organic solvent in your aqueous solution may be sufficient to maintain solubility. Always run a vehicle control with the same final solvent concentration.

  • Solution 3: Utilize a Solubilizing Excipient. Incorporate a solubilizing agent like a cyclodextrin (B1172386) or a biocompatible surfactant (e.g., Tween 80) into your aqueous buffer before adding the this compound stock solution.[10]

Problem: I am observing lower than expected biological activity in my cell-based assays.

  • Cause: Poor solubility can lead to the formation of aggregates or precipitation of this compound in the cell culture medium, reducing the effective concentration of the compound available to the cells.

  • Solution 1: Verify Solubility in Media. Before conducting your experiment, perform a preliminary test to ensure that this compound remains soluble in your complete cell culture medium at the desired final concentration and for the duration of your experiment.

  • Solution 2: Employ a Formulation Strategy. Consider preparing a formulation of this compound with a solubilizing agent, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its bioavailability in the aqueous environment of the cell culture.[13][17]

Problem: I need to prepare a relatively high concentration of this compound in an aqueous solution for my experiment.

  • Cause: The inherent hydrophobicity of this compound limits its direct dissolution in water at high concentrations.

  • Solution: Phase-Solubility Studies. Conduct a phase-solubility study to systematically evaluate the effect of different concentrations of a solubilizing agent (e.g., various cyclodextrins) on the aqueous solubility of this compound. This will help you identify the most effective solubilizer and the optimal concentration to use.[17]

Data Presentation

Table 1: Common Organic Solvents for Hydrophobic Compounds

SolventPropertiesTypical Use
Dimethyl Sulfoxide (DMSO)Strong organic solvent, miscible with water.[6]Preparation of high-concentration stock solutions.[4]
EthanolWater-miscible alcohol.Stock solution preparation and as a co-solvent.[7]
AcetoneWater-miscible ketone.Can be used for initial solubilization.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionAdvantagesConsiderations
Co-solvents Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[11][12]Simple to implement.The organic solvent may have biological effects.
Cyclodextrins Encapsulates the hydrophobic drug in its lipophilic cavity, while the hydrophilic exterior improves water solubility.[13][16]Can significantly increase solubility and bioavailability.[15]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Surfactants Form micelles that can solubilize hydrophobic compounds in their core.Effective at low concentrations.Potential for toxicity depending on the surfactant and concentration.
pH Adjustment Increases the ionization of the compound, leading to greater solubility in water.Can be very effective for ionizable compounds.The biological activity of the compound may be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume based on the molecular weight of this compound).

  • Vortex the tube vigorously for at least 30 seconds to ensure complete dissolution.[7] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[10]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS).

  • In a separate tube, add the required volume of your this compound DMSO stock solution.

  • To this tube, add the HP-β-CD solution and vortex immediately and thoroughly. The cyclodextrin will help to keep the this compound in solution as the DMSO is diluted.

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature with occasional vortexing to facilitate the formation of the inclusion complex.

  • This solution can then be further diluted in your aqueous buffer for your experiments.

Protocol 3: Phase-Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the effect on solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start This compound precipitates upon dilution Check_DMSO Is the final DMSO concentration < 1%? Start->Check_DMSO Increase_DMSO Increase final DMSO concentration (if possible) and re-test. Run vehicle control. Check_DMSO->Increase_DMSO Yes Use_Excipient Incorporate a solubilizing excipient (e.g., cyclodextrin) into the aqueous buffer. Check_DMSO->Use_Excipient No End_Success Solubility issue resolved. Increase_DMSO->End_Success Stepwise_Dilution Perform stepwise dilutions instead of a single large dilution. Use_Excipient->Stepwise_Dilution End_Failure If precipitation persists, consider alternative formulation strategies. Use_Excipient->End_Failure Stepwise_Dilution->End_Success

Caption: Troubleshooting logic for this compound precipitation.

G cluster_1 Experimental Workflow for Solubility Enhancement Start Start: Poorly soluble this compound Prepare_Stock Prepare concentrated stock solution in DMSO Start->Prepare_Stock Choose_Method Select solubility enhancement method Prepare_Stock->Choose_Method Co_Solvent Co-solvent approach Choose_Method->Co_Solvent Simple Cyclodextrin Cyclodextrin complexation Choose_Method->Cyclodextrin Complex Surfactant Surfactant-based formulation Choose_Method->Surfactant Alternative Formulate Prepare formulation Co_Solvent->Formulate Cyclodextrin->Formulate Surfactant->Formulate Characterize Characterize solubility and stability Formulate->Characterize Experiment Proceed with in vitro / in vivo experiment Characterize->Experiment

Caption: Workflow for enhancing this compound solubility.

G cluster_2 Hypothesized Signaling Pathway Inhibition by this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Betaenone_A This compound Betaenone_A->PI3K Inhibition

Caption: Potential inhibition of a signaling pathway by this compound.

References

Stability of Betaenone A under various laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Betaenone A for researchers, scientists, and drug development professionals. The information herein is based on general best practices for natural products and fungal metabolites, as specific public stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light.[1][2] For short-term storage, 2-8°C is acceptable.[3][4] To prevent degradation from moisture, it is advisable to store it in a desiccator, especially if it is hygroscopic.[1][4]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), and stored at -20°C or -80°C in tightly sealed, light-protecting (e.g., amber) vials.[5][6] The choice of solvent can impact stability, and it is recommended to perform a preliminary stability assessment in your chosen solvent.[5] For working solutions, especially aqueous dilutions, it is best to prepare them fresh before each experiment to minimize potential degradation.[6]

Q3: Is this compound sensitive to light?

A3: Many complex natural products are light-sensitive.[3][4] It is recommended to handle this compound, both in solid form and in solution, under subdued light and to store it in light-protecting containers to prevent potential photodegradation.

Q4: How stable is this compound to pH changes?

A4: The stability of this compound at different pH values has not been extensively reported. However, its chemical structure, which includes ketone and multiple hydroxyl groups, suggests potential for degradation under strongly acidic or basic conditions through mechanisms like hydrolysis or rearrangement. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound have not been widely documented in publicly available literature. However, based on its polyketide structure, potential degradation pathways could include oxidation of hydroxyl groups, dehydration, or cleavage of the carbon skeleton under stressful conditions (e.g., high heat, extreme pH, strong oxidizing agents).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for longer-term storage. Verify the concentration of the stock solution periodically using an analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Review storage conditions (temperature, light exposure, solvent). Ensure the solvent is of high purity and free of contaminants. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Absorption of moisture or degradation.Store the solid compound in a desiccator at the recommended low temperature. If clumping occurs, it may indicate moisture absorption, which could accelerate degradation.
Precipitation of the compound in aqueous solutions. Low aqueous solubility or degradation to a less soluble product.Ensure the final concentration of the organic solvent from the stock solution is compatible with the aqueous buffer. Prepare fresh dilutions and use them promptly.

Summary of Recommended Storage Conditions

Form Storage Duration Temperature Container Additional Precautions
Solid Long-Term-20°C to -80°CTightly sealed, amber vialStore in a desiccator.
Solid Short-Term2°C to 8°CTightly sealed, amber vialStore in a desiccator.
Stock Solution (in organic solvent) Long-Term-80°CTightly sealed, amber vialAliquot to avoid freeze-thaw cycles.
Stock Solution (in organic solvent) Short-Term-20°CTightly sealed, amber vial
Working Solution (aqueous dilution) Very Short-Term2°C to 8°C or on iceN/APrepare fresh before use.

Experimental Protocols

Protocol: General Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general method that can be adapted to assess the stability of this compound. Method optimization and validation are required for specific applications.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with a suitable gradient, for example, 30% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the 200-400 nm range).

    • Injection Volume: 10 µL.

  • Stability Study (Forced Degradation):

    • Acidic Conditions: Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 N HCl) at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Neutralize the sample before injection.

    • Basic Conditions: Incubate a solution of this compound (e.g., 100 µg/mL in 0.1 N NaOH) at a controlled temperature for a defined period. Neutralize the sample before injection.

    • Oxidative Conditions: Incubate a solution of this compound (e.g., 100 µg/mL in 3% H₂O₂) at a controlled temperature for a defined period.

    • Thermal Stress: Incubate a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period. Dissolve in the mobile phase before injection.

    • Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis:

    • Inject the stressed samples and a control sample (stored under recommended conditions) into the HPLC system.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which may represent degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, Freeze-Thaw) start->check_handling analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) check_storage->analytical_check check_handling->analytical_check degradation_suspected Degradation Suspected analytical_check->degradation_suspected New Peaks / Lower Purity no_degradation No Degradation Observed analytical_check->no_degradation Purity OK optimize_storage Optimize Storage Conditions (Aliquoting, Lower Temp) degradation_suspected->optimize_storage forced_degradation Consider Forced Degradation Study degradation_suspected->forced_degradation other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for this compound stability.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways for this compound betaenone_a This compound (Multiple -OH and C=O groups) oxidation Oxidation betaenone_a->oxidation Heat, Light, O₂ dehydration Dehydration betaenone_a->dehydration Acid/Base, Heat rearrangement Rearrangement betaenone_a->rearrangement Acid/Base oxidized_product Oxidized Products (e.g., additional ketones) oxidation->oxidized_product dehydrated_product Dehydrated Products (e.g., new C=C bonds) dehydration->dehydrated_product rearranged_product Rearranged Isomers rearrangement->rearranged_product

Caption: Plausible degradation pathways for this compound.

References

Optimizing culture conditions for enhanced Betaenone A production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing the optimization of culture conditions for Betaenone A is limited. The following guides are based on established principles of fungal secondary metabolite production, fermentation science, and data from analogous systems. Researchers should use this information as a strategic framework for developing a robust optimization plan for Pleospora betae (syn. Phoma betae).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

This compound is a polyketide secondary metabolite produced by the fungus Pleospora betae (also known as Phoma betae), a plant pathogen that causes leaf spot on sugar beets.[1][2][3] Like other polyketides, its carbon backbone is synthesized by a large, multi-domain enzyme complex called a polyketide synthase (PKS).[4][5] The biosynthesis involves the sequential condensation of acetate (B1210297) units, with methyl groups typically derived from S-adenosyl methionine (SAM).[4][6]

Q2: My this compound yield is consistently low. What are the most common factors to investigate?

Low yields in fungal fermentations are common and can be attributed to several factors. Systematically investigate the following:

  • Suboptimal Culture Medium: The composition of the growth medium (carbon, nitrogen, mineral sources) is critical and often the primary bottleneck.[7][8][9]

  • Incorrect Physical Parameters: Non-optimal pH, temperature, aeration, and agitation can significantly hinder growth and secondary metabolite production.[8][10]

  • Strain Viability and Inoculum Quality: The age, health, and size of the inoculum can impact the entire fermentation process.[11]

  • Product Degradation: The target compound may be unstable under the current fermentation or extraction conditions.

  • Feedback Inhibition: High concentrations of this compound or other metabolites may inhibit its own biosynthesis.

Q3: How do I begin optimizing the culture medium for Pleospora betae?

Medium optimization is a multi-step process. Start with a literature review for media used for Phoma species or other related fungi.[12][13] A common approach is the "one-factor-at-a-time" (OFAT) method, where you vary a single component (e.g., glucose concentration) while keeping others constant.[14] For more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) are highly effective as they can account for interactions between different media components.[1][14][15]

Q4: Can I use chemical elicitors to enhance this compound production?

Yes, this is a viable strategy. Fungi possess many "silent" or poorly expressed biosynthetic gene clusters under standard laboratory conditions. Small molecule elicitors, such as epigenetic modifiers (e.g., histone deacetylase inhibitors like SAHA or DNA methyltransferase inhibitors like 5-azacytidine), can be used to activate these gene clusters and potentially increase the production of secondary metabolites.[7][16]

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to diagnosing and resolving issues related to poor product yield.

Problem: Fermentation did not start or shows very slow growth.

  • Possible Cause: Poor inoculum quality or dead yeast/fungus.[11][17]

  • Solution:

    • Verify the viability of your Pleospora betae stock culture.

    • Ensure the inoculum is in the exponential growth phase before transferring to the main fermenter.

    • Check for proper rehydration and handling if using a dried or preserved culture.[11]

    • Confirm the temperature and pH of the initial medium are within the optimal range for the fungus.[2]

Problem: Good biomass growth, but little to no this compound production.

  • Possible Cause 1: Nutrient imbalance. The medium may favor primary metabolism (growth) over secondary metabolism (product formation).[11]

  • Solution 1:

    • Experiment with different carbon-to-nitrogen ratios. Often, limiting one key nutrient (like nitrogen or phosphate) after an initial growth phase can trigger secondary metabolite production.

    • Test different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate) as they can have regulatory effects on secondary metabolism.[7][12]

  • Possible Cause 2: Incorrect timing of harvest. You may be harvesting before or after the peak production phase.

  • Solution 2:

    • Perform a time-course experiment, taking samples at regular intervals (e.g., every 12 or 24 hours) and analyzing both biomass and this compound concentration to determine the optimal fermentation duration.[18]

Problem: Fermentation starts strong but stops prematurely.

  • Possible Cause 1: pH drop/spike. Fungal metabolism can significantly alter the pH of the medium, potentially to inhibitory levels.[17]

  • Solution 1: Monitor and control the pH throughout the fermentation using buffers in the medium or automated addition of acid/base in a bioreactor.

  • Possible Cause 2: Accumulation of toxic byproducts. Other metabolites produced by the fungus could be inhibiting its own growth.[11]

  • Solution 2: Consider fed-batch or continuous culture strategies to maintain low concentrations of inhibitory substances.[10]

  • Possible Cause 3: Oxygen limitation. As biomass increases, oxygen demand can outstrip the supply, especially in shake flasks.

  • Solution 2: For bioreactors, increase the agitation and/or aeration rate. For shake flasks, use baffled flasks and ensure a proper flask-to-volume ratio (typically 1:5).

Data Presentation: Examples for Optimization Experiments

The following tables are illustrative templates based on optimization studies of other fungal metabolites.[18] They are intended to guide the design of experiments for this compound.

Table 1: Example of One-Factor-at-a-Time (OFAT) Optimization for Carbon Source

Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.245.3
Sucrose18.162.1
Maltose14.838.9
Fructose13.535.0
Soluble Starch16.555.7

Table 2: Example of Optimization of Physical Parameters

ParameterLevel 1Level 2Level 3Optimal Yield (mg/L)
Temperature (°C) 22252874.0 at 28°C
Initial pH 5.56.57.578.2 at 6.5
Agitation (rpm) 15018021081.5 at 180 rpm

Experimental Protocols

Protocol 1: General Medium Optimization using OFAT
  • Establish a Basal Medium: Start with a known medium for Phoma spp., such as Czapek Yeast Extract Broth or Potato Dextrose Broth (PDB).[12][16]

  • Vary Carbon Source: Prepare flasks with the basal medium, but substitute the primary carbon source with different options (e.g., glucose, sucrose, maltose) at a constant concentration (e.g., 30 g/L).

  • Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks where you test different nitrogen sources (e.g., yeast extract, peptone, ammonium nitrate) at a constant concentration.

  • Optimize Concentrations: Once the best C and N sources are identified, vary their concentrations systematically to find the optimal level for this compound production.

  • Inoculation and Incubation: Inoculate all flasks with a standardized amount of Pleospora betae spore suspension or mycelial homogenate. Incubate under consistent conditions (e.g., 25-28°C, 180 rpm) for a fixed duration (e.g., 11 days).[18]

  • Analysis: At the end of the fermentation, harvest the broth. Separate the mycelium from the supernatant. Measure the dry weight of the biomass and quantify the this compound concentration in the extract using HPLC.

Protocol 2: General Solid-Liquid Extraction of this compound

This protocol is a general guideline for extracting polyketides from fungal biomass and culture filtrate.

  • Sample Preparation: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. The target compound may be intracellular, extracellular, or both, so both fractions should be processed.

  • Solvent Addition:

    • For the mycelium (if dried and powdered): Add a polar organic solvent like ethanol (B145695) or ethyl acetate at a ratio of 10 mL per 1 gram of dried solid.[19]

    • For the culture filtrate: Perform a liquid-liquid extraction by mixing with an equal volume of ethyl acetate in a separatory funnel.

  • Extraction:

    • For the mycelium suspension: Shake vigorously for at least 30 minutes at room temperature.[19]

    • For the liquid-liquid extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and collect the organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer 2-3 times to maximize recovery.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude extract.[19]

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound.

  • Quantification: Dissolve the final dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyze using HPLC with a UV or mass spectrometry detector.[20][21]

Visualizations

Biosynthesis and Optimization Workflows

Betaenone_Biosynthesis_Pathway cluster_pks Type I Polyketide Synthase (PKS) Module AT AT (Acyltransferase) Selects Extender Unit ACP ACP (Acyl Carrier Protein) Holds Growing Chain AT->ACP Loads Malonyl-CoA KS KS (Ketosynthase) Catalyzes Condensation ACP->KS Chain Transfer KR KR (Ketoreductase) Reduces Ketone ACP->KR Processing (Optional Reductions) KS->ACP Condensation DH DH (Dehydratase) Removes Water KR->DH Processing (Optional Reductions) ER ER (Enoyl Reductase) Reduces Double Bond DH->ER Processing (Optional Reductions) ER->ACP Processing (Optional Reductions) TE TE (Thioesterase) Releases Polyketide Polyketide_Chain Linear Polyketide Chain TE->Polyketide_Chain Release & Cyclization Starter Acetyl-CoA (Starter Unit) Starter->AT Extender Malonyl-CoA (Extender Unit) Extender->AT SAM SAM (Methyl Donor) cluster_pks cluster_pks SAM->cluster_pks Methylation cluster_pks->TE Betaenone_A This compound Polyketide_Chain->Betaenone_A Tailoring (e.g., Oxidation) Optimization_Workflow start Start: Select Pleospora betae Strain media_screening 1. Media Screening (OFAT: C/N sources, minerals) start->media_screening phys_screening 2. Physical Parameter Screening (pH, Temp, Agitation) media_screening->phys_screening rsm 3. Statistical Optimization (RSM) Identify optimal levels and interactions phys_screening->rsm fermentation 4. Bioreactor Scale-Up (Batch or Fed-Batch) rsm->fermentation analysis 5. Extraction & Quantification (HPLC Analysis) fermentation->analysis analysis->rsm Iterate / Refine Model end End: Optimized Protocol for this compound analysis->end Troubleshooting_Tree Start Low this compound Yield q_growth Is biomass growth also low? Start->q_growth a_growth_yes Focus on Growth Conditions: - Check inoculum viability - Optimize basal medium (C/N) - Verify Temp/pH for growth q_growth->a_growth_yes Yes a_growth_no Growth is good, product is low. q_growth->a_growth_no No q_time Have you run a time-course experiment? a_growth_no->q_time a_time_no Action: Perform time-course study to find peak production time. q_time->a_time_no No a_time_yes Yield is low at all time points. q_time->a_time_yes Yes a_secondary Focus on Secondary Metabolism: - Test nutrient limitation (N, P) - Vary C:N ratio - Add chemical elicitors - Check for feedback inhibition a_time_yes->a_secondary

References

Technical Support Center: Troubleshooting Low Bioactivity in Betaenone A Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Betaenone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction, purification, and bioactivity assessment of this potent protein kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a polyketide secondary metabolite produced by the fungus Pleospora betae (also known as Neocamarosporium betae).[1] It is a known phytotoxin and has been identified as an inhibitor of a variety of protein kinases, suggesting its potential as an anticancer agent.[2]

Q2: My this compound extract shows lower than expected bioactivity. What are the most common general causes?

A2: Low bioactivity in natural product extracts can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Extraction: Inefficient extraction can lead to low yields of this compound in the crude extract. Factors such as the choice of solvent, extraction time, and temperature are critical.

  • Compound Degradation: this compound, as a polyketide, may be susceptible to degradation due to factors like exposure to light, extreme pH, or high temperatures during extraction and storage.

  • Impure Fractions: The presence of interfering compounds in the extract can mask the bioactivity of this compound or even have antagonistic effects.

  • Assay-Related Issues: Problems with the bioassay itself, such as incorrect reagent concentrations, suboptimal assay conditions, or issues with the target cells or enzymes, can lead to erroneously low bioactivity readings.

Q3: How should I store my this compound extracts to maintain bioactivity?

A3: To minimize degradation, it is recommended to store extracts in a nonpolar solvent, protected from light, and at low temperatures (e.g., -20°C or -80°C). For long-term storage, dried extracts under an inert atmosphere (e.g., argon or nitrogen) are preferable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Low Bioactivity of this compound

This guide provides a systematic approach to identifying and resolving issues leading to low bioactivity in your this compound extracts.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Inappropriate Solvent Choice This compound is a moderately polar compound. A solvent system with similar polarity, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727), is often effective for extraction from fungal cultures.
Insufficient Extraction Time or Temperature Ensure adequate extraction time (e.g., overnight shaking) and consider gentle heating to improve efficiency. However, be cautious of excessive heat which can lead to degradation.
Poor Fungal Culture Growth or Metabolite Production Optimize the culture conditions for Pleospora betae to maximize the production of secondary metabolites. This can include adjusting the growth medium, temperature, and incubation time.
Problem 2: Degradation of this compound
Possible Cause Recommended Solution
Exposure to Light Polyketides can be light-sensitive.[3] Conduct all extraction and purification steps in amber glassware or cover vessels with aluminum foil to minimize light exposure.
Extreme pH during Extraction or Purification Maintain a neutral pH during the extraction and purification process unless a specific pH is required for separation. Strong acids or bases can catalyze the degradation of betaenones.
High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 40°C).
Problem 3: Inaccurate Bioactivity Measurement
Possible Cause Recommended Solution
Interfering Compounds in the Extract Further purify the extract using techniques like column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites.
Suboptimal Bioassay Conditions Verify the parameters of your protein kinase inhibition assay, including enzyme and substrate concentrations, ATP concentration, and incubation time. Run positive and negative controls to ensure the assay is performing correctly.
Incorrect Target Protein Kinase Confirm that the protein kinase used in your assay is a known target of this compound. If the specific targets are unknown, consider a broader kinase profiling assay to identify sensitive kinases.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data (e.g., IC50 values) for this compound against specific protein kinases. Researchers are encouraged to perform dose-response studies to determine the IC50 of their purified this compound extracts against their kinase of interest. For comparison, other natural product kinase inhibitors exhibit a wide range of potencies:

Compound Target Kinase Reported IC50
Epigallocatechin 3-gallateDYRK1A0.33 µM[4]
Epigallocatechin 3-gallatePRAK1.0 µM[4]
Staurosporine (B1682477)Various Protein KinasesLow nanomolar range[5]
PF-4800567CK1ε~1-250 nM (range tested)[6]
PF-670462GST-CK1δ~1-250 nM (range tested)[6]

Note: This table is for illustrative purposes to show the range of potencies for other kinase inhibitors and does not contain data for this compound.

Experimental Protocols

General Protocol for Extraction and Purification of this compound from Pleospora betae

This protocol is a general guideline based on methods for extracting secondary metabolites from fungi.[1] Optimization may be required.

  • Culturing: Grow Pleospora betae in a suitable liquid or solid medium to promote secondary metabolite production.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelium with methanol or a chloroform/methanol mixture.

    • For solid cultures, chop the agar (B569324) and culture mixture and extract with ethyl acetate or a chloroform/methanol mixture overnight with shaking.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Perform a preliminary fractionation using solid-phase extraction (SPE) or column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).

  • Purification:

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile).

Protocol for Protein Kinase Inhibition Assay

This is a general protocol for a radiometric protein kinase assay.[7] Non-radiometric methods (e.g., fluorescence-based or luminescence-based) are also widely used.

  • Prepare Assay Buffer: A typical kinase assay buffer contains Tris-HCl (pH 7.5), MgCl2, and ATP.

  • Prepare Reagents:

    • Dilute the target protein kinase to the desired concentration in the assay buffer.

    • Prepare a solution of the substrate (a specific peptide or protein) in the assay buffer.

    • Prepare serial dilutions of the this compound extract in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the protein kinase, the substrate, and the this compound extract (or vehicle control).

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the this compound extract and determine the IC50 value by plotting the inhibition percentage against the log of the concentration.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Purification cluster_bioassay Bioactivity Assay cluster_troubleshooting Troubleshooting Culture Pleospora betae Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Concentration Crude Extract Concentration Extraction->Concentration Fractionation Column Chromatography Concentration->Fractionation Purification HPLC Purification Fractionation->Purification Assay Protein Kinase Inhibition Assay Purification->Assay Purified this compound Data Data Analysis (IC50 Determination) Assay->Data LowBioactivity Low Bioactivity Observed Data->LowBioactivity CheckYield Check Yield LowBioactivity->CheckYield CheckPurity Check Purity LowBioactivity->CheckPurity CheckAssay Validate Assay LowBioactivity->CheckAssay

Caption: Experimental workflow for this compound extraction, purification, and bioactivity testing.

Signaling_Pathway cluster_phosphorylation BetaenoneA This compound PK Protein Kinase (e.g., Ser/Thr Kinase) BetaenoneA->PK Inhibition Substrate Substrate Protein PK->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Protein Downstream Downstream Signaling Events P_Substrate->Downstream CellularResponse Cellular Response (e.g., Inhibition of Proliferation, Apoptosis) Downstream->CellularResponse

Caption: General signaling pathway illustrating the inhibitory action of this compound on a protein kinase.

References

Addressing challenges in the scale-up of Betaenone A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Betaenone A production. Given the limited specific literature on the large-scale production of this compound, this guide draws upon established principles of fungal secondary metabolite fermentation and purification.

Troubleshooting Guide

Low this compound Yield

Low product yield is a common hurdle in scaling up fermentation processes. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Troubleshooting Steps
Suboptimal Media Composition - Systematically evaluate different carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract).- Optimize the carbon-to-nitrogen (C/N) ratio.- Test the effect of precursor feeding (e.g., acetate (B1210297), propionate) to potentially enhance the polyketide synthesis pathway.[1]
Inadequate Fermentation Parameters - Perform a Design of Experiments (DoE) to optimize pH, temperature, dissolved oxygen (DO), and agitation rate.- Implement a two-stage fermentation strategy, separating the growth phase (trophophase) from the production phase (idiophase).[2]
Producer Strain Degeneration - Re-isolate single colonies from the stock culture to ensure genetic homogeneity.- Implement a robust cell banking and cryopreservation protocol to maintain strain viability and productivity.
Feedback Inhibition - Investigate the effect of in-situ product removal during fermentation using techniques like resin adsorption.[2]
Product Purity and Contamination Issues

Ensuring the purity of the final this compound product is critical for downstream applications.

Potential CauseRecommended Troubleshooting Steps
Co-extraction of Impurities - Optimize the extraction solvent system to selectively solubilize this compound.- Employ solid-phase extraction (SPE) as a preliminary clean-up step before chromatographic purification.
Degradation of this compound - Assess the stability of this compound at different temperatures and pH values to identify optimal conditions for extraction and purification.- Minimize the exposure of the product to harsh conditions (e.g., extreme pH, high temperatures) during downstream processing.
Microbial Contamination - Ensure strict aseptic techniques during all stages of fermentation.- Regularly monitor cultures for contaminating microorganisms via microscopy and plating.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation time for this compound production?

A1: While specific data for this compound is scarce, the production of fungal secondary metabolites typically occurs during the stationary phase of growth.[2] Fermentation times can range from 7 to 21 days, depending on the growth rate of Pleospora betae and the optimization of fermentation conditions.

Q2: How can I monitor this compound production during fermentation?

A2: Regular sampling of the fermentation broth followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common method.[3] LC-MS/MS can provide sensitive and selective quantification of this compound.[3]

Q3: What are the key challenges in scaling up from a shake flask to a large-scale bioreactor?

A3: Key challenges include maintaining consistent mass transfer (oxygen and nutrient distribution), managing shear stress from agitation, ensuring proper heat removal, and preventing contamination. Direct scale-up of parameters like agitation speed is often not feasible and requires careful process engineering and modeling.

Q4: Are there any known precursors that can be fed to the culture to increase this compound yield?

A4: As this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA.[4] Supplementing the culture with precursors like acetate or glycerol (B35011) may enhance the metabolic flux towards the polyketide synthesis pathway and potentially increase yields.[1]

Experimental Protocols

General Fermentation Protocol for Pleospora betae

This is a generalized protocol and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a culture of Pleospora betae to a potato dextrose agar (B569324) (PDA) plate and incubate at 25°C for 7-10 days.

    • Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.

    • Use this spore suspension to inoculate a seed culture in a suitable liquid medium.

  • Fermentation:

    • Transfer the seed culture to the production bioreactor containing the optimized fermentation medium.

    • Maintain the fermentation parameters (pH, temperature, DO, agitation) at their optimized setpoints.

    • Monitor the fermentation process by regularly taking samples for analysis of biomass, substrate consumption, and this compound concentration.

General Extraction and Purification Protocol for this compound
  • Biomass Separation:

    • At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.[5]

  • Extraction:

    • If this compound is intracellular, disrupt the cells using methods like sonication or bead milling in the presence of an appropriate solvent (e.g., ethyl acetate, methanol).

    • If extracellular, extract the culture filtrate with a suitable water-immiscible organic solvent.[5]

    • Concentrate the crude extract under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography using silica (B1680970) gel or other suitable stationary phases.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.

    • Further purify the this compound-containing fractions using preparative HPLC to achieve high purity.

Quantitative Data Summary

The following tables present hypothetical yet realistic data for this compound production to illustrate the effects of process optimization.

Table 1: Effect of Carbon Source on this compound Titer

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.285
Sucrose18.5120
Glycerol12.870

Table 2: Influence of pH on this compound Production

pHBiomass (g/L)This compound Titer (mg/L)
5.016.195
6.018.5120
7.017.3110

Visualizations

Signaling Pathway for Secondary Metabolism

G Simplified Fungal Secondary Metabolism Regulation Nutrient_Limitation Nutrient Limitation (e.g., Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Nutrient_Limitation->Global_Regulators Stress_Factors Environmental Stress (e.g., pH, Temperature) Stress_Factors->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_Regulator Activation PKS_Genes Polyketide Synthase (PKS) Gene Cluster Pathway_Specific_Regulator->PKS_Genes Transcription Betaenone_A_Biosynthesis This compound Biosynthesis PKS_Genes->Betaenone_A_Biosynthesis Translation Betaenone_A This compound Betaenone_A_Biosynthesis->Betaenone_A

Caption: Regulation of this compound biosynthesis.

Experimental Workflow for Production Scale-Up

G This compound Production Scale-Up Workflow Strain_Selection Strain Selection & Improvement Media_Optimization Media Optimization (Shake Flask) Strain_Selection->Media_Optimization Process_Development Process Development (Bench-top Bioreactor) Media_Optimization->Process_Development Pilot_Scale Pilot Scale-Up (>100 L) Process_Development->Pilot_Scale Production_Scale Production Scale (>1000 L) Pilot_Scale->Production_Scale Downstream_Processing Downstream Processing (Extraction & Purification) Production_Scale->Downstream_Processing Final_Product Pure this compound Downstream_Processing->Final_Product

Caption: Workflow for this compound scale-up.

References

Strategies for Minimizing Betaenone A Degradation During Extraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Betaenone A during extraction. This compound is a polyketide secondary metabolite produced by the fungus Pleospora betae.[1] Like many complex natural products, it is susceptible to degradation under suboptimal conditions. This guide offers strategies to enhance its stability and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a phytotoxin with a complex chemical structure that includes multiple hydroxyl and ketone functional groups.[2][3] These functional groups make the molecule susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and isomerization, particularly under harsh extraction conditions such as high temperatures, extreme pH, and exposure to light. Minimizing degradation is crucial for obtaining accurate quantitative data and for preserving its biological activity for further research and development.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The primary factors that can lead to the degradation of polyketides like this compound include:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of ester linkages or promote other rearrangements.

  • Temperature: High temperatures can accelerate the rates of various degradation reactions.

  • Light: Exposure to UV or even visible light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.

Q3: What are the initial signs of this compound degradation in an extract?

Visual signs of degradation can include a change in the color of the extract. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the this compound peak in the chromatogram are clear indicators of degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction.Optimize extraction parameters: use milder solvents, lower temperatures, and protect from light. Consider using an inert atmosphere (e.g., nitrogen or argon) during extraction and solvent evaporation.
Incomplete extraction from the fungal biomass.Ensure thorough grinding of the fungal material to increase surface area. Optimize the solvent system and extraction time. Sequential extraction with solvents of increasing polarity may improve yield.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound into smaller or modified compounds.Analyze the degradation products using LC-MS/MS to identify their structures and propose a degradation pathway. This information can help in identifying the cause of degradation and refining the extraction protocol.
Co-extraction of other fungal metabolites.Improve the selectivity of the extraction by using a more specific solvent system. Employ chromatographic purification steps such as column chromatography or preparative HPLC to isolate this compound.
Inconsistent results between extraction batches. Variability in fungal culture conditions or extraction procedure.Standardize the fungal growth and harvesting protocols. Maintain strict control over all extraction parameters, including solvent volume, temperature, and time.

Experimental Protocols

General Extraction Protocol for Fungal Metabolites:

  • Harvesting and Drying: Fungal mycelia are harvested from the culture medium and can be either freeze-dried or air-dried at a low temperature (e.g., 40°C) to minimize thermal degradation.

  • Grinding: The dried mycelia are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered biomass is extracted with an organic solvent. Common choices for polyketides include:

  • Extraction Method:

    • Maceration: Soaking the biomass in the solvent at room temperature for an extended period (e.g., 24-48 hours), often with agitation.

    • Soxhlet Extraction: A continuous extraction method that uses elevated temperatures. This should be used with caution for potentially thermolabile compounds like this compound.

    • Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can enhance extraction efficiency at lower temperatures and shorter times.

  • Filtration and Concentration: The extract is filtered to remove the biomass, and the solvent is evaporated under reduced pressure at a low temperature (e.g., below 40°C) to obtain the crude extract.

  • Purification: The crude extract is then subjected to chromatographic techniques like silica (B1680970) gel column chromatography or preparative HPLC to isolate this compound.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis & Purification Fungal_Culture Fungal Culture (Pleospora betae) Harvesting Harvesting & Drying Fungal_Culture->Harvesting Grinding Grinding Harvesting->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC/LC-MS Analysis (Purity Check) Crude_Extract->HPLC_Analysis Purification Chromatographic Purification HPLC_Analysis->Purification If Impure Pure_Betaenone_A Pure this compound HPLC_Analysis->Pure_Betaenone_A If Pure Purification->Pure_Betaenone_A

Caption: A generalized workflow for the extraction and analysis of this compound from fungal cultures.

Hypothetical Degradation Pathway of this compound

Degradation_Pathway Betaenone_A This compound Oxidation_Product Oxidized Product (e.g., Carboxylic Acid) Betaenone_A->Oxidation_Product Oxidizing Agents (e.g., O2) Hydrolysis_Product Hydrolyzed Product (Ring Opening) Betaenone_A->Hydrolysis_Product H+ or OH- (pH extremes) Isomerization_Product Isomerized Product (Epimerization) Betaenone_A->Isomerization_Product Heat or Light

References

Refinement of analytical techniques for accurate Betaenone A quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Betaenone A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a phytotoxin and a secondary metabolite produced by the fungus Pleospora betae.[1] As a biologically active compound, it has been shown to inhibit the growth of certain plant seedlings. Accurate quantification is crucial for understanding its biological activity, determining its concentration in fungal cultures or infected plant tissues, and for potential applications in drug development or agrochemical research.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. HPLC-UV is a robust and widely available method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.

Q3: What are the typical challenges encountered when quantifying this compound?

A3: Common challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., fungal culture broth, plant extracts) can interfere with the ionization of this compound in LC-MS/MS, leading to inaccurate results.

  • Low Concentration: this compound may be present in low concentrations in biological samples, requiring sensitive analytical methods and efficient extraction procedures.

  • Co-elution with Isomers: this compound has related compounds like Betaenone B and C, which may have similar retention times. A well-optimized chromatographic method is necessary to ensure proper separation.

  • Sample Preparation: Inefficient extraction or cleanup of the sample can lead to low recovery of this compound and the introduction of interfering substances.

Q4: How should I prepare my samples for this compound analysis?

A4: The optimal sample preparation method depends on the matrix. For fungal cultures, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is common. For plant tissues, a solid-liquid extraction followed by a cleanup step using Solid Phase Extraction (SPE) is recommended to remove interfering compounds.

Q5: What are the recommended storage conditions for this compound standards and samples?

A5: this compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store stock solutions at -20°C or lower. Minimize freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause Solution
No Peak or Very Small Peak for this compound Injection issue (e.g., air bubble in syringe, clogged injector).Incorrect mobile phase composition.Detector wavelength not set correctly.Degradation of this compound standard.Check the injector for any blockages or leaks.Prepare fresh mobile phase and ensure correct proportions.Verify the UV detector is set to the absorbance maximum of this compound.Prepare a fresh standard solution.
Peak Tailing Active sites on the column interacting with the analyte.Mobile phase pH is not optimal.Column is overloaded.Use a column with end-capping or a different stationary phase.Adjust the pH of the mobile phase to suppress ionization.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Column collapse.Dissolve the sample in the mobile phase or a weaker solvent.Replace the column and ensure mobile phase is compatible.
Inconsistent Retention Times Fluctuation in pump flow rate.Changes in mobile phase composition.Column temperature variations.Check the pump for leaks and ensure consistent flow.Prepare fresh mobile phase and degas thoroughly.Use a column oven to maintain a constant temperature.
Baseline Noise or Drift Contaminated mobile phase or column.Detector lamp is failing.Air bubbles in the system.Use high-purity solvents and filter the mobile phase.Replace the detector lamp.Degas the mobile phase and purge the system.
LC-MS/MS Analysis
Problem Possible Cause Solution
Low Signal Intensity (Ion Suppression) Matrix effects from co-eluting compounds.Improve sample cleanup using SPE.Dilute the sample to reduce matrix concentration.Optimize chromatographic separation to separate this compound from interfering compounds.
High Signal Intensity (Ion Enhancement) Co-eluting compounds enhancing the ionization of this compound.Improve sample cleanup and chromatographic separation.Use a stable isotope-labeled internal standard to compensate for this effect.
Inconsistent Results Variations in sample preparation.Instability of this compound in the sample matrix.Standardize the sample preparation protocol.Analyze samples as quickly as possible after preparation or store them appropriately.
No Signal in MS/MS Incorrect precursor/product ion pair selected.Collision energy is not optimized.Infuse a standard solution of this compound to determine the correct mass transitions.Perform a collision energy optimization experiment.
Contamination/Carryover Residue from a previous injection in the autosampler or column.Implement a rigorous wash cycle for the autosampler needle and injection port.Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Extraction of this compound from Fungal Culture
  • Culture Growth: Grow Pleospora betae in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.

  • Filtration: Separate the mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction:

    • Acidify the culture filtrate to pH 3 with a suitable acid (e.g., 1M HCl).

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

HPLC-UV Method for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV scan, typically in the range of 230-280 nm for similar structures).

  • Quantification: Use an external standard calibration curve of this compound.

LC-MS/MS Method for Quantification
  • Chromatographic Conditions: Similar to the HPLC-UV method, but a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) are often used to enhance sensitivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MS/MS Parameters:

    • Precursor Ion: The [M+H]⁺ or [M-H]⁻ of this compound (m/z to be confirmed).

    • Product Ions: At least two characteristic product ions for confirmation and quantification.

    • Collision Energy: Optimize for each transition.

  • Quantification: Use an external standard calibration curve or, for higher accuracy, an internal standard method (ideally with a stable isotope-labeled this compound).

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results from your experiments.

Sample ID Matrix Extraction Method Analytical Method This compound Concentration (µg/mL or µg/g) Standard Deviation Recovery (%)
Example 1Fungal CultureLLEHPLC-UV15.20.892
Example 2Plant TissueSPELC-MS/MS2.50.288

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Separate mycelium LLE Liquid-Liquid Extraction Filtration->LLE Extract with solvent Concentration Concentration LLE->Concentration Evaporate solvent Reconstitution Reconstitution Concentration->Reconstitution Dissolve in mobile phase HPLC_UV HPLC-UV Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Problem Analytical Problem (e.g., No Peak, Tailing) Check_System Check System (Injector, Pump, Detector) Problem->Check_System System_OK System OK? Check_System->System_OK Check_Method Check Method (Mobile Phase, Wavelength) Method_OK Method OK? Check_Method->Method_OK Check_Column Check Column (Contamination, Age) Column_OK Column OK? Check_Column->Column_OK Check_Sample Check Sample (Preparation, Degradation) Sample_OK Sample OK? Check_Sample->Sample_OK System_OK->Check_Method Yes Fix_System Fix/Replace System Component System_OK->Fix_System No Method_OK->Check_Column Yes Optimize_Method Optimize Method Parameters Method_OK->Optimize_Method No Column_OK->Check_Sample Yes Replace_Column Replace Column Column_OK->Replace_Column No Prepare_New_Sample Prepare New Sample/ Standard Sample_OK->Prepare_New_Sample No Resolved Problem Resolved Sample_OK->Resolved Yes Fix_System->Resolved Optimize_Method->Resolved Replace_Column->Resolved Prepare_New_Sample->Resolved

Caption: Troubleshooting logic for HPLC/LC-MSMS analysis.

References

Validation & Comparative

Comparative Phytotoxicity of Betaenone A, B, and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the phytotoxic effects of Betaenone A, B, and C, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and insights into their mechanisms of action.

Betaenones are a group of secondary metabolites produced by the fungus Pleospora betae, a known plant pathogen. This guide provides a comparative overview of the phytotoxicity of three key members of this family: this compound, Betaenone B, and Betaenone C. The information presented is intended to support research and development efforts in agriculture and pharmacology.

Quantitative Phytotoxicity Data

Studies on the phytotoxic effects of Betaenones on sugar beet (Beta vulgaris) have revealed significant differences in their inhibitory activity. The following table summarizes the growth inhibition percentages observed in seedlings exposed to these compounds.

CompoundGrowth Inhibition (%)
This compound73%
Betaenone B8%
Betaenone C89%

Data sourced from studies on the effects of Betaenones isolated from fungal leaf spots on sugar beet.[1]

As the data indicates, Betaenone C is the most potent phytotoxin among the three, followed by this compound. Betaenone B exhibits significantly lower phytotoxicity.

Experimental Protocols

While the precise protocol for the specific data cited above is not publicly available, a general and widely accepted methodology for assessing the phytotoxicity of fungal metabolites on sugar beet seedlings is the Seed Germination and Root Elongation Bioassay. This method provides a reliable framework for replicating and comparing the phytotoxic effects of various compounds.

Seed Germination and Root Elongation Bioassay

This bioassay is designed to evaluate the toxicity of substances by measuring their impact on seed germination and subsequent root growth.

Materials:

  • Beta vulgaris (sugar beet) seeds of a uniform, certified variety.

  • This compound, B, and C standards of known purity.

  • Sterile distilled water.

  • Sterile Petri dishes (9 cm diameter) with sterile filter paper (Whatman No. 1 or equivalent).

  • Growth chamber or incubator with controlled temperature (25 ± 2°C) and darkness.

  • Solvent for dissolving Betaenones (e.g., acetone (B3395972) or ethanol, analytical grade). A solvent control group must be included in the experiment.

  • Micropipettes and sterile tips.

  • Ruler or calipers for measuring root length.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound, B, and C in the chosen solvent. From these stocks, prepare a series of dilutions to achieve the desired final concentrations for the assay. A typical concentration range to test for potent phytotoxins would be from 0.1 to 100 µg/mL. A solvent control (containing the same concentration of solvent as the highest concentration test solution) and a negative control (sterile distilled water) must be included.

  • Seed Sterilization: To prevent microbial contamination, surface sterilize the sugar beet seeds. A common procedure is to immerse the seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Assay Setup:

    • Place one sterile filter paper in each Petri dish.

    • Pipette a standard volume (e.g., 5 mL) of each test solution, solvent control, or negative control onto the filter paper in the respective Petri dishes. Ensure the filter paper is evenly moistened.

    • Carefully place a predetermined number of sterilized sugar beet seeds (e.g., 10-20) on the moistened filter paper in each dish, ensuring they are evenly spaced.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Place the sealed Petri dishes in a growth chamber or incubator in complete darkness at a constant temperature of 25 ± 2°C for a period of 5-7 days.

  • Data Collection:

    • Germination Percentage: After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm. Calculate the germination percentage for each treatment.

    • Root Length: Measure the length of the primary root of each germinated seedling to the nearest millimeter.

  • Calculation of Growth Inhibition:

    • Calculate the mean germination percentage and mean root length for each treatment group.

    • The percentage of inhibition for both germination and root elongation can be calculated using the following formula:

Mechanism of Action and Signaling Pathways

The underlying mechanisms by which Betaenones exert their phytotoxic effects are still under investigation, with the most clarity surrounding Betaenone C.

Betaenone C: Inhibition of RNA and Protein Synthesis

Research has indicated that the primary mode of action for Betaenone C's high phytotoxicity is its ability to inhibit RNA and protein synthesis in plants.[1][2] This disruption of fundamental cellular processes leads to a rapid cessation of growth and eventual cell death.

The following diagram illustrates the general workflow for an experiment designed to confirm the inhibition of protein synthesis.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis plant_material Plant Material (e.g., leaf discs, cell culture) betaenone_c Betaenone C Treatment plant_material->betaenone_c Treatment Application incubation Incubation under controlled conditions betaenone_c->incubation radiolabeled_precursor Radiolabeled Precursor (e.g., ³H-uridine for RNA, ¹⁴C-leucine for protein) radiolabeled_precursor->incubation Pulse Labeling homogenization Cell Homogenization incubation->homogenization precipitation Macromolecule Precipitation (e.g., TCA precipitation) homogenization->precipitation scintillation Scintillation Counting precipitation->scintillation data_analysis Data Analysis and Comparison to Control scintillation->data_analysis

Caption: Experimental workflow for assaying inhibition of protein/RNA synthesis.

This compound and B: Putative Mechanisms

The mechanisms of action for this compound and B are less defined. While they are structurally related to Betaenone C, their lower phytotoxicity suggests different or less potent interactions with cellular targets. Some studies have suggested that Betaenones, in general, may act as inhibitors of protein kinases.[3] Protein kinases are crucial enzymes in plant signaling pathways, regulating a wide array of processes from growth and development to stress responses. Inhibition of these kinases could disrupt normal cellular function and lead to the observed phytotoxic effects. However, the specific protein kinases targeted by this compound and B in plants have not yet been identified.

The following diagram illustrates a generalized plant signaling pathway that could be a potential target for Betaenones.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response receptor Membrane Receptor kinase_cascade Protein Kinase Cascade (e.g., MAP Kinases) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation betaenones This compound/B (Putative Inhibitor) betaenones->kinase_cascade Inhibition gene_expression Gene Expression transcription_factor->gene_expression Regulation physiological_response Physiological Response (e.g., Growth Inhibition) gene_expression->physiological_response

Caption: Putative inhibition of a plant kinase signaling pathway by Betaenones.

Conclusion

Betaenone C stands out as a potent phytotoxin with a clear mechanism of action involving the inhibition of RNA and protein synthesis. This compound also demonstrates significant phytotoxicity, while Betaenone B is considerably less active. The potential for Betaenones A and B to act as protein kinase inhibitors warrants further investigation to elucidate their specific molecular targets within plant signaling cascades. The provided experimental protocol offers a standardized method for researchers to conduct comparative studies on the phytotoxicity of these and other fungal metabolites. This information is valuable for the development of novel herbicides and for understanding the complex interactions between plant pathogens and their hosts.

References

Structure-Activity Relationship of Betaenone A and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Betaenone A, a phytotoxin produced by the fungus Pleospora betae, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have demonstrated potential as antifungal agents, protein kinase inhibitors, and phytotoxins. Understanding the structure-activity relationship (SAR) of this class of molecules is crucial for the rational design of more potent and selective therapeutic agents or agrochemicals. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by available experimental data and detailed methodologies.

Comparative Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the core structure. Modifications at various positions can lead to substantial changes in their antifungal, protein kinase inhibitory, and phytotoxic effects.

Data Presentation

The following table summarizes the available quantitative data on the biological activities of this compound and some of its derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a compound required to inhibit a biological process by 50%.

CompoundBiological ActivityTarget/OrganismIC50 / EC50 (µM)Reference
This compound PhytotoxicitySugar beet (Beta vulgaris)- (73% growth inhibition)[1]
Betaenone B PhytotoxicitySugar beet (Beta vulgaris)- (8% growth inhibition)[1]
Betaenone C PhytotoxicitySugar beet (Beta vulgaris)- (89% growth inhibition)[1]
10-hydroxy-18-methoxybetaenone Protein Kinase InhibitionPKC-ε36.0[2]
CDK411.5[2]
EGF receptor tyrosine kinase10.5[2]
10-hydroxy-18-N-2-naphtyl-N-phenylaminobetaenone Protein Kinase InhibitionPKC-ε, CDK4, EGF receptor tyrosine kinaseInactive[2]

Note: A comprehensive dataset for a wider range of derivatives across multiple activities is still under investigation in the scientific community. The provided data represents currently available public information.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for the key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI guidelines)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Protein Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity and inhibition.

  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the kinase, a specific peptide substrate labeled with a FRET pair (coumarin and fluorescein), and ATP. The test compound, at various concentrations, is added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow the kinase to phosphorylate the substrate.

  • Development Reaction: A development reagent containing a site-specific protease is added. This protease cleaves the non-phosphorylated substrate, separating the FRET pair and disrupting FRET. The phosphorylated substrate is resistant to cleavage.

  • Signal Detection: The fluorescence is measured at two wavelengths (emission of coumarin (B35378) and fluorescein). The ratio of the two emissions is calculated, which is proportional to the extent of phosphorylation.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound's inhibition of kinase activity.

Phytotoxicity Assay (Lemna minor Growth Inhibition Test)

This assay assesses the toxicity of a compound to the aquatic plant Lemna minor (duckweed).

  • Test Organism Culture: Axenic cultures of Lemna minor are maintained in a suitable growth medium under controlled conditions of light and temperature.

  • Test Setup: The test is conducted in multi-well plates. Each well contains the growth medium and a specific concentration of the test compound.

  • Inoculation: A defined number of healthy Lemna minor fronds (e.g., 2-3 fronds per colony) are transferred to each well.

  • Incubation: The plates are incubated for a period of 7 days under controlled light and temperature conditions.

  • Data Collection: The number of fronds in each well is counted at the beginning and end of the experiment. Other parameters such as frond area or dry weight can also be measured.

  • EC50 Determination: The EC50 value, the concentration that causes a 50% reduction in the growth rate compared to the control, is calculated from the dose-response data.

Signaling Pathways and Logical Relationships

The biological effects of this compound and its derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this class of compounds are still being elucidated, their known activity as protein kinase inhibitors suggests potential interference with pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization Betaenone_A This compound Antifungal_Assay Antifungal Assay Betaenone_A->Antifungal_Assay Kinase_Assay Protein Kinase Assay Betaenone_A->Kinase_Assay Phytotoxicity_Assay Phytotoxicity Assay Betaenone_A->Phytotoxicity_Assay Derivative_1 Derivative 1 Derivative_1->Antifungal_Assay Derivative_1->Kinase_Assay Derivative_1->Phytotoxicity_Assay Derivative_N Derivative n Derivative_N->Antifungal_Assay Derivative_N->Kinase_Assay Derivative_N->Phytotoxicity_Assay IC50_EC50 IC50/EC50 Determination Antifungal_Assay->IC50_EC50 Kinase_Assay->IC50_EC50 Phytotoxicity_Assay->IC50_EC50 SAR_Analysis SAR Analysis IC50_EC50->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound New_Derivatives Design of New Derivatives Lead_Compound->New_Derivatives New_Derivatives->Derivative_1

Caption: General workflow for a structure-activity relationship (SAR) study.

MAPK_Pathway cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factors Growth Factors MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Differentiation Transcription_Factors->Differentiation Apoptosis Apoptosis Transcription_Factors->Apoptosis Betaenone_Derivative Betaenone Derivative Betaenone_Derivative->MAPKK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by Betaenone derivatives.

PI3K_Akt_Pathway cluster_0 Extracellular Signals cluster_1 PI3K/Akt Cascade cluster_2 Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Betaenone_Derivative Betaenone Derivative Betaenone_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Betaenone derivatives.

Further research is necessary to fully elucidate the structure-activity relationships of this compound and its derivatives and to identify the specific molecular targets and signaling pathways involved in their biological activities. The information presented in this guide serves as a valuable resource for researchers in the fields of drug discovery and agrochemical development.

References

Validating the Inhibitory Effect of Betaenone A on Specific Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of Betaenone A and its derivatives against key protein kinases implicated in cell signaling and cancer progression. The data presented is supported by experimental findings to validate the inhibitory effects of these natural compounds.

This guide summarizes the inhibitory activity of this compound, a phytotoxin produced by the fungus Pleospora betae, and its derivatives against Protein Kinase C-epsilon (PKC-ε), Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The performance of these natural compounds is compared with established, well-characterized kinase inhibitors to provide a benchmark for their potential as therapeutic agents.

Comparative Inhibitory Activity of Betaenone Derivatives

The inhibitory potency of this compound and its derivatives, as identified in a study by Brauers et al. (2000), was evaluated against a panel of protein kinases. The half-maximal inhibitory concentrations (IC50) are presented below in comparison to widely used, conventional inhibitors.

Kinase TargetCompoundIC50 (µM)Reference
PKC-ε 10-hydroxy-18-methoxy-betaenone B36.0[1][2]
Staurosporine0.073[3][4]
Bisindolylmaleimide IX0.024[3]
CDK4 10-hydroxy-18-methoxy-betaenone B11.5[1][2]
Palbociclib (PD-0332991)0.011[5][6][7]
EGFR 10-hydroxy-18-methoxy-betaenone B10.5[1][2]
Gefitinib (ZD1839)0.033[8][9]

Signaling Pathways and Inhibitory Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The following diagrams illustrate the signaling pathways in which PKC-ε, CDK4, and EGFR are involved, highlighting the points of inhibition.

PKC_epsilon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_epsilon PKC-ε DAG->PKC_epsilon Activates Downstream_Targets Downstream Targets PKC_epsilon->Downstream_Targets Phosphorylates Cellular_Response Proliferation, Survival Downstream_Targets->Cellular_Response Betaenone_A This compound Derivatives Betaenone_A->PKC_epsilon Staurosporine Staurosporine Staurosporine->PKC_epsilon

PKC-ε Signaling Pathway Inhibition

CDK4_Cell_Cycle_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Synthesis CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates pRb p-Rb CDK4_CyclinD->pRb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Betaenone_A This compound Derivatives Betaenone_A->CDK4 Palbociclib Palbociclib Palbociclib->CDK4

CDK4 Cell Cycle Regulation and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Cellular_Response Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response Betaenone_A This compound Derivatives Betaenone_A->EGFR Inhibits Tyrosine Kinase Activity Gefitinib Gefitinib Gefitinib->EGFR

EGFR Signaling Cascade and Inhibition

Experimental Protocols

The determination of IC50 values is critical for validating the inhibitory potential of a compound. Below are generalized, representative protocols for in vitro kinase assays for PKC-ε, CDK4, and EGFR.

General In Vitro Kinase Assay Workflow

The following diagram outlines a typical workflow for an in vitro kinase assay used to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor (e.g., this compound) Prepare_Reagents->Serial_Dilution Add_Kinase_Inhibitor Add Kinase and Inhibitor to reaction plate/tubes Serial_Dilution->Add_Kinase_Inhibitor Pre_Incubate Pre-incubate to allow inhibitor binding Add_Kinase_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction by adding Substrate and ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature and time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA, spotting on membrane) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Autoradiography, Luminescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze Data: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value Detect_Signal->Data_Analysis End End Data_Analysis->End

General Workflow for an In Vitro Kinase Assay

1. PKC-ε Inhibition Assay Protocol

  • Objective: To determine the IC50 value of an inhibitor against human recombinant PKC-ε.

  • Materials:

    • Recombinant human PKC-ε enzyme.

    • PKC substrate (e.g., myelin basic protein or a specific peptide substrate).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, lipid vesicles containing phosphatidylserine (B164497) and diacylglycerol).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Test inhibitor (this compound derivative) at various concentrations.

    • 96-well plate.

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PKC-ε enzyme, and the lipid vesicles.

    • Add serial dilutions of the test inhibitor to the wells of the 96-well plate.

    • Add the enzyme reaction mixture to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the PKC substrate and [γ-³²P]ATP.

    • Incubate the plate at 30°C for 15-30 minutes.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. CDK4/Cyclin D1 Inhibition Assay Protocol

  • Objective: To determine the IC50 value of an inhibitor against the human recombinant CDK4/Cyclin D1 complex.

  • Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme complex.

    • Retinoblastoma (Rb) protein or a peptide substrate derived from Rb.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Test inhibitor (this compound derivative) at various concentrations.

    • 96-well plate.

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • To the wells of a 96-well plate, add serial dilutions of the test inhibitor.

    • Add the CDK4/Cyclin D1 enzyme and the Rb substrate to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and process the samples as described in the PKC-ε assay protocol (spotting on phosphocellulose paper, washing, and scintillation counting).

    • Calculate the percentage of inhibition and determine the IC50 value as previously described.

3. EGFR Tyrosine Kinase Inhibition Assay Protocol

  • Objective: To determine the IC50 value of an inhibitor against the intracellular tyrosine kinase domain of human EGFR.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Test inhibitor (this compound derivative) at various concentrations.

    • 96-well plate.

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

    • Add the EGFR kinase domain and the substrate to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for 20-40 minutes.

    • Stop the reaction and measure the incorporated radioactivity as described in the previous protocols.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The experimental data indicates that derivatives of this compound exhibit inhibitory activity against PKC-ε, CDK4, and EGFR in the micromolar range. While not as potent as the established, highly optimized inhibitors such as Staurosporine, Palbociclib, and Gefitinib, which show nanomolar efficacy, the betaenone scaffold represents a natural product with potential for further chemical modification and development as a protein kinase inhibitor. The provided comparative data and experimental frameworks offer a valuable resource for researchers investigating novel kinase inhibitors for therapeutic applications.

References

Comparative Analysis of Betaenone A with Other Known Phytotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytotoxin Betaenone A with other well-characterized phytotoxins. The analysis is supported by experimental data and detailed methodologies to facilitate further research and development in the field of natural product-based herbicides and pharmaceuticals.

Introduction to this compound and Comparative Phytotoxins

This compound is a polyketide-derived phytotoxin produced by the fungus Pleospora betae, the causal agent of leaf spot disease in sugar beets. Like its structural relatives, Betaenone B and C, it exhibits significant biological activity. This guide provides a comparative analysis of this compound with three other well-studied phytotoxins: Fusicoccin, Coronatine (B1215496), and Tentoxin. These phytotoxins were selected for their distinct mechanisms of action and the availability of quantitative data for comparison.

Quantitative Phytotoxicity Data

The following table summarizes the available quantitative data on the biological activity of this compound and the selected comparative phytotoxins. It is important to note that the assays and target organisms may differ, reflecting the diverse mechanisms of action of these molecules.

PhytotoxinProducing OrganismTarget Organism/SystemAssay TypeEndpoint MeasuredIC50 / Effective Concentration
This compound Pleospora betaeRice SeedlingsGrowth InhibitionShoot and Root Elongation73% growth inhibition
This compound (as a protein kinase inhibitor proxy) N/AHuman Cancer Cells (A549)Cellular Kinase Inhibition (PAK4)Phosphorylation of GEF-H1IC50 = 1.3 nM (PF-3758309)[1]
Fusicoccin Phomopsis amygdaliArabidopsis thalianaPlant Growth PromotionDaily spraying on seedlings0.3 - 30 µM[2]
Coronatine Pseudomonas syringaeIn vitro protein interactionCOI1-JAZ1 InteractionPromotion of protein bindingEffective at 50 pM[3]
Tentoxin Alternaria tenuisSpinach ChloroplastsEnzyme InhibitionATP Synthase ActivityNanomolar to micromolar range[4]

Mechanisms of Action: A Comparative Overview

The selected phytotoxins exhibit distinct and fascinating mechanisms of action, highlighting the diverse strategies employed by plant pathogens.

This compound: The primary phytotoxic effect of Betaenones is attributed to their ability to inhibit a variety of protein kinases[4]. This broad-spectrum kinase inhibition disrupts cellular signaling pathways essential for plant growth and development, leading to the observed phytotoxicity.

Fusicoccin: This diterpenoid glycoside activates the plasma membrane H+-ATPase in plants. It achieves this by stabilizing the interaction between the H+-ATPase and 14-3-3 proteins, leading to uncontrolled proton pumping, cell elongation, and ultimately, wilting[5][6].

Coronatine: A potent molecular mimic of the plant hormone jasmonate (JA-Ile), coronatine hijacks the plant's defense signaling. It promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the degradation of JAZ proteins and the subsequent suppression of salicylic (B10762653) acid (SA)-dependent defense responses[3][7].

Tentoxin: This cyclic tetrapeptide targets chloroplasts, where it inhibits the CF1-ATP synthase, a key enzyme in ATP production during photosynthesis[4]. This disruption of energy production leads to chlorosis and stunted growth in susceptible plant species.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Root Growth Inhibition Assay

This assay is a common method to assess the phytotoxicity of a compound by measuring its effect on seedling root elongation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a phytotoxin on root growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum)).

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Test phytotoxin stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol).

  • Sterile distilled water.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Ruler or digital caliper for root length measurement.

  • Image analysis software (optional).

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of Tween-20.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Aseptically place a sterile filter paper in each Petri dish.

    • Prepare a dilution series of the test phytotoxin in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.1%).

    • Moisten each filter paper with a specific volume of the corresponding phytotoxin dilution or control solution (e.g., 3 mL per 9 cm dish).

    • Place a defined number of sterilized seeds (e.g., 10-15) on each filter paper, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber, typically in a vertical position to allow for straight root growth.

    • Incubate under controlled conditions (e.g., 22-25°C, 16-hour light/8-hour dark photoperiod). The duration of incubation will depend on the plant species (typically 3-7 days).

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings and measure the length of the primary root for each seedling.

    • Calculate the average root length for each treatment and the control.

    • Determine the percentage of root growth inhibition for each concentration relative to the control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the phytotoxin concentration.

    • Calculate the IC50 value, which is the concentration of the phytotoxin that causes 50% inhibition of root growth, using a suitable statistical software package with dose-response curve fitting.

Leaf Disc Senescence Assay

This assay assesses the ability of a phytotoxin to induce or delay senescence in leaf tissue, often by measuring chlorophyll (B73375) degradation.

Objective: To evaluate the effect of a phytotoxin on leaf senescence.

Materials:

  • Healthy, fully expanded leaves from a suitable plant species (e.g., tobacco, Arabidopsis).

  • Cork borer or a sharp circular punch to create leaf discs of a uniform size (e.g., 1 cm diameter).

  • Petri dishes.

  • Filter paper.

  • Test phytotoxin solutions at various concentrations.

  • Control solution (e.g., sterile water or buffer).

  • 80% acetone (B3395972) for chlorophyll extraction.

  • Spectrophotometer.

Procedure:

  • Leaf Disc Preparation and Treatment:

    • Excise healthy leaves and use a cork borer to create uniform leaf discs, avoiding the midrib.

    • Float the leaf discs in Petri dishes containing the test phytotoxin solutions or the control solution. Ensure the abaxial side of the leaf disc is in contact with the solution.

    • Incubate the Petri dishes in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 3-5 days).

  • Chlorophyll Extraction and Quantification:

    • After the incubation period, blot the leaf discs dry.

    • Place a known number of leaf discs (e.g., 5-10) in a tube containing a specific volume of 80% acetone (e.g., 5 mL).

    • Keep the tubes in the dark at 4°C for 24-48 hours to allow for complete chlorophyll extraction.

    • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

    • Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

    • Express the results as chlorophyll content per unit of leaf area or fresh weight.

  • Data Analysis:

    • Compare the chlorophyll content of the treated leaf discs to the control to determine the effect of the phytotoxin on senescence. A lower chlorophyll content in the treated samples indicates accelerated senescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by the compared phytotoxins and a general experimental workflow for phytotoxicity testing.

Betaenone_Signaling_Pathway Betaenone_A This compound Protein_Kinase Protein Kinase Betaenone_A->Protein_Kinase Inhibits Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Cellular_Response Altered Cellular Response (e.g., Growth Inhibition) Phosphorylated_Substrate->Cellular_Response Leads to

This compound inhibits protein kinases, disrupting cellular signaling.

Fusicoccin_Signaling_Pathway Fusicoccin Fusicoccin Complex Stable Ternary Complex Fusicoccin->Complex PM_H_ATPase Plasma Membrane H+-ATPase PM_H_ATPase->Complex Protein_14_3_3 14-3-3 Protein Protein_14_3_3->Complex Proton_Extrusion Increased Proton Extrusion Complex->Proton_Extrusion Activates Wilting Wilting Proton_Extrusion->Wilting

Fusicoccin stabilizes the H+-ATPase/14-3-3 complex, causing wilting.

Coronatine_Signaling_Pathway Coronatine Coronatine (JA-Ile Mimic) SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase Coronatine->SCF_COI1 COI1 COI1 (F-box Protein) COI1->SCF_COI1 JAZ_Repressor JAZ Repressor JAZ_Repressor->SCF_COI1 Recruits Ubiquitination Ubiquitination & Degradation of JAZ SCF_COI1->Ubiquitination Mediates Defense_Suppression Suppression of Plant Defense Ubiquitination->Defense_Suppression

Coronatine mimics JA-Ile to suppress plant defense responses.

Tentoxin_Signaling_Pathway cluster_0 Inside Chloroplast Tentoxin Tentoxin CF1_ATPase CF1-ATP Synthase Tentoxin->CF1_ATPase Inhibits Chloroplast Chloroplast ATP_Synthesis ATP Synthesis Chlorosis Chlorosis & Stunted Growth ATP_Synthesis->Chlorosis Leads to

Tentoxin inhibits chloroplast ATP synthase, leading to chlorosis.

Phytotoxicity_Workflow Start Start Prepare_Toxin Prepare Phytotoxin Dilution Series Start->Prepare_Toxin Setup_Assay Set up Bioassay (e.g., Root Growth) Prepare_Toxin->Setup_Assay Incubate Incubate under Controlled Conditions Setup_Assay->Incubate Measure Measure Endpoint (e.g., Root Length) Incubate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

General workflow for determining phytotoxicity.

Conclusion

This comparative analysis reveals the diverse and potent nature of phytotoxins. This compound, with its protein kinase inhibitory activity, represents a class of phytotoxins with broad-spectrum potential. In contrast, Fusicoccin, Coronatine, and Tentoxin exhibit highly specific molecular targets, offering insights into crucial plant physiological processes. The provided data and experimental protocols serve as a valuable resource for researchers investigating the potential applications of these natural compounds in agriculture and medicine. Further research, particularly direct comparative studies using standardized assays, will be crucial for a more definitive ranking of the phytotoxic potency of these and other natural products.

References

Cross-Verification of Betaenone A's Mode of Action in Different Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytotoxic effects and mode of action of Betaenone A, a mycotoxin produced by the plant-pathogenic fungus Phoma betae. The information is intended for researchers in plant pathology, agrochemical development, and drug discovery.

Overview of this compound Phytotoxicity

This compound is a member of a group of related phytotoxins known to be produced by Phoma betae, the causal agent of leaf spot and root decay in sugar beet (Beta vulgaris).[1][2] These toxins are implicated in the pathogen's virulence, contributing to disease symptoms such as wilting and the formation of necrotic lesions on host plants. After infection, the pathogen produces a variety of phytotoxins that can impair photosynthetic efficiency, disrupt the actin cytoskeleton, and cause electrolyte leakage from plant cells.[1]

Comparative Phytotoxicity Data

While extensive comparative data across a wide range of plant species is limited in publicly available literature, the phytotoxic effects of this compound and related compounds have been observed in both monocotyledonous and dicotyledonous plants. The primary symptoms include inhibition of seed germination and seedling growth.

Table 1: Summary of this compound Phytotoxicity Data (Hypothetical)

Plant SpeciesCommon NamePlant TypeIC50 (µM) - Seed GerminationIC50 (µM) - Root ElongationReference
Beta vulgarisSugar BeetDicot5025Hypothetical Data
Oryza sativaRiceMonocot7540Hypothetical Data
Arabidopsis thalianaThale CressDicot6030Hypothetical Data

Proposed Mode of Action: Inhibition of Protein Kinases

The primary proposed mechanism of action for this compound and its derivatives is the inhibition of protein kinases. Specifically, these compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle in eukaryotes.[3] By inhibiting CDKs, this compound can arrest the cell cycle, leading to the observed inhibition of cell division, and consequently, plant growth.

In plants, CDKs are essential for controlling the transitions between different phases of the cell cycle. The inhibition of these kinases can lead to a reduction in cell proliferation, a key factor in the overall growth of plant tissues and organs.

Impact on Plant Signaling Pathways

As a necrotrophic fungal pathogen, Phoma betae secretes toxins to kill host tissue and obtain nutrients. Plants have evolved complex defense signaling pathways to counteract such attacks. The primary signaling pathways involved in defense against necrotrophic pathogens are mediated by the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).[4][5][6][7][8]

While direct experimental evidence linking this compound to the modulation of the JA or ET signaling pathways is not yet available, it is a plausible area of investigation. Fungal toxins can interfere with these pathways to promote disease. For instance, some fungal effectors are known to manipulate host hormone signaling to their advantage.

Below is a generalized diagram of a plant defense signaling pathway that could be a target for phytotoxins like this compound.

Plant_Defense_Signaling cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Pathogen PAMPs PAMPs Pathogen->PAMPs Receptor Receptor PAMPs->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, ET) MAPK_Cascade->Hormone_Signaling TF_Activation Transcription Factor Activation Hormone_Signaling->TF_Activation Defense_Genes Defense Gene Expression TF_Activation->Defense_Genes Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins PR_Proteins PR Protein Production Defense_Genes->PR_Proteins Betaenone_A This compound (Proposed Interference) Betaenone_A->Hormone_Signaling

Fig. 1: Generalized plant defense signaling pathway and potential interference by this compound.

Comparison with Other Phytotoxins

To provide a broader context, the mode of action of this compound can be compared to other well-characterized fungal phytotoxins.

Table 2: Comparison of this compound with Other Fungal Phytotoxins

PhytotoxinProducing FungusTarget Plant ProcessMolecular Mode of Action
This compound Phoma betaeCell Cycle Progression, GrowthInhibition of Cyclin-Dependent Kinases (CDKs)
Tentoxin Alternaria alternataPhotosynthesisInhibition of chloroplast F1-ATPase
Fusicoccin Phomopsis amygdaliStomatal Regulation, Ion TransportStabilizes the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase, leading to its permanent activation.[9][10]
HC-toxin Cochliobolus carbonumCell Division, Gene ExpressionInhibition of histone deacetylase (HDAC).[11]

Experimental Protocols

Phytotoxicity Assay: Seed Germination and Root Elongation

This protocol is a generalized method that can be adapted for testing the phytotoxicity of this compound on various plant species.

Objective: To determine the effect of this compound on seed germination and root elongation.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, Lactuca sativa - lettuce)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. The final concentrations should span a range expected to cause between 10% and 90% inhibition. A solvent control (containing the same concentration of the solvent used to dissolve this compound) and a negative control (sterile distilled water) should be included.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add a fixed volume (e.g., 5 mL) of the respective test solution, solvent control, or negative control to each Petri dish, ensuring the filter paper is saturated.

    • Place a defined number of seeds (e.g., 20-30) on the moist filter paper in each dish.

  • Incubation: Place the Petri dishes in a growth chamber. The conditions should be optimized for the specific plant species being tested (e.g., 25°C with a 16h light/8h dark photoperiod for Arabidopsis).

  • Data Collection:

    • Seed Germination: After a set period (e.g., 3-5 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Root Elongation: At the end of the experiment (e.g., 5-7 days), measure the length of the primary root of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root length for each treatment.

    • Determine the IC50 values for both seed germination and root elongation by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Experimental_Workflow Start Start Prepare_Solutions Prepare this compound and Control Solutions Start->Prepare_Solutions Setup_Assay Set up Petri Dish Assays Prepare_Solutions->Setup_Assay Sterilize_Seeds Surface Sterilize Seeds Sterilize_Seeds->Setup_Assay Incubate Incubate in Growth Chamber Setup_Assay->Incubate Collect_Data Collect Germination and Root Length Data Incubate->Collect_Data Analyze_Data Analyze Data and Determine IC50 Collect_Data->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for the phytotoxicity assay of this compound.

Conclusion and Future Directions

This compound is a phytotoxin with a proposed mode of action involving the inhibition of cyclin-dependent kinases, leading to growth inhibition in plants. While its effects have been noted in both monocots and dicots, there is a need for more comprehensive, quantitative, and comparative studies to fully elucidate its spectrum of activity and its precise impact on plant signaling pathways. Future research should focus on:

  • Determining IC50 values for this compound across a broader range of agriculturally important plant species.

  • Investigating the specific CDKs in plants that are targeted by this compound.

  • Elucidating the direct effects of this compound on key plant defense signaling pathways, such as the jasmonic acid and ethylene pathways.

  • Conducting comparative studies with other phytotoxins under standardized conditions to better understand its relative potency and mode of action.

Such studies will not only enhance our understanding of the pathogenic mechanisms of Phoma betae but also contribute to the development of novel herbicides and inform drug discovery efforts targeting cell cycle regulation.

References

Efficacy of Synthetic vs. Naturally Derived Betaenone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Betaenone A, a polyketide metabolite originally isolated from the fungus Pleospora betae, has garnered interest within the scientific community for its potential as a protein kinase inhibitor. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. Consequently, inhibitors of these enzymes, such as this compound, represent a promising avenue for therapeutic development.

This guide aims to provide a comparative overview of the efficacy of synthetically produced this compound versus its naturally derived counterpart. However, a comprehensive review of the current scientific literature reveals a significant gap in direct comparative studies. While the biological activity of naturally occurring betaenones has been documented, and various total syntheses of related natural products have been achieved, head-to-head experimental data evaluating the efficacy of synthetic versus natural this compound is not publicly available.

Therefore, this document will proceed by presenting a hypothetical comparison based on the general understanding of natural versus synthetic compounds in pharmacology. It will also provide detailed, standardized experimental protocols for assays that would be essential for such a comparative evaluation. Furthermore, a generalized signaling pathway for a protein kinase inhibitor is illustrated to provide a conceptual framework for the potential mechanism of action of this compound. It is crucial for the reader to understand that the quantitative data and specific pathway details presented herein are illustrative and intended to serve as a template for future research in this area.

Hypothetical Comparison of Efficacy

In the absence of direct comparative studies, a hypothetical data set is presented below to illustrate how the efficacy of synthetic and naturally derived this compound could be compared. The data in this table is not based on experimental results for this compound and should be treated as a template for data presentation in future studies.

ParameterSynthetic this compoundNaturally Derived this compound
Purity >99% (by HPLC)95-98% (by HPLC)
IC₅₀ (Protein Kinase X) 0.5 µM0.7 µM
IC₅₀ (Protein Kinase Y) 1.2 µM1.5 µM
Cell Viability (Cancer Cell Line A) 55% at 1 µM60% at 1 µM
Cell Viability (Cancer Cell Line B) 48% at 1 µM52% at 1 µM

Theoretically, synthetic routes often offer the advantage of higher purity and the potential for structural modifications to enhance activity or reduce toxicity. Conversely, naturally derived compounds may contain minor impurities that could have synergistic or antagonistic effects.

Experimental Protocols

To empirically determine the comparative efficacy, the following standardized experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell viability.

a. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Trypsinize and count the cells.

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

b. Compound Treatment:

  • Prepare stock solutions of synthetic and naturally derived this compound in DMSO.

  • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

c. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

d. Solubilization and Absorbance Reading:

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Protein Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific protein kinase.

a. Reagents and Kinase:

  • Purified recombinant protein kinase (e.g., a specific cyclin-dependent kinase or receptor tyrosine kinase).

  • Kinase buffer.

  • ATP (adenosine triphosphate).

  • Substrate peptide or protein.

b. Assay Procedure:

  • In a 96-well plate, add the kinase, substrate, and varying concentrations of synthetic or naturally derived this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

c. Detection of Kinase Activity:

  • Several methods can be used for detection:

    • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-based Assay: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

    • Fluorescence-based Assay: Use a fluorescently labeled substrate and detect changes in fluorescence upon phosphorylation.

d. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Generalized Protein Kinase Inhibition Pathway

The following diagram illustrates a simplified, generalized signaling pathway that could be inhibited by a compound like this compound. The specific upstream and downstream effectors for this compound are yet to be identified.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_1 Kinase 1 (e.g., RAF) Receptor->Kinase_Cascade_1 Activates BetaenoneA This compound BetaenoneA->Kinase_Cascade_1 Inhibits Kinase_Cascade_2 Kinase 2 (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Kinase_Cascade_3 Kinase 3 (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates G start Start: Obtain Synthetic & Natural this compound purity Purity Analysis (HPLC) start->purity cytotoxicity Cytotoxicity Assays (e.g., MTT) purity->cytotoxicity kinase_inhibition Protein Kinase Inhibition Assays purity->kinase_inhibition data_analysis Data Analysis & Comparison cytotoxicity->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_inhibition->pathway_analysis pathway_analysis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Investigating the Synergistic Potential of Betaenone A with Other Fungal Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective antifungal therapies has led to a growing interest in combination strategies. By targeting multiple cellular pathways simultaneously, synergistic combinations of antifungal agents can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages, thereby minimizing toxicity. This guide explores the theoretical and evidence-based potential for synergistic interactions between Betaenone A, a known fungal protein kinase inhibitor, and other fungal metabolites. While direct experimental data on this compound in such combinations is limited, this document provides a comparative analysis based on its known mechanism of action and documented synergistic effects of similar compounds.

This compound: A Fungal Protein Kinase Inhibitor

This compound is a secondary metabolite produced by the fungus Pleospora betae. Its primary mechanism of action involves the inhibition of protein kinases, crucial enzymes that regulate a wide array of cellular processes.[1][2] Notably, studies have indicated that this compound can inhibit Protein Kinase C (PKC), a key component of the cell wall integrity signaling pathway in fungi.[1][2] Disruption of this pathway can compromise the fungus's ability to respond to cell wall stress, making it more susceptible to other antifungal agents.

Potential Synergistic Partners for this compound

Based on the known mechanism of this compound and established antifungal synergies, two primary classes of fungal metabolites present compelling candidates for synergistic combinations: ergosterol (B1671047) biosynthesis inhibitors and cell wall disruptors.

Ergosterol Biosynthesis Inhibitors

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or alteration disrupts membrane fluidity and function, leading to fungal cell death. Several fungal metabolites are known to inhibit various steps in the ergosterol biosynthesis pathway.

Hypothesized Synergy: The inhibition of the PKC signaling pathway by this compound is expected to weaken the fungal cell wall's compensatory responses to the membrane stress induced by ergosterol biosynthesis inhibitors. This dual assault on both the cell wall and cell membrane integrity is likely to result in a potent synergistic antifungal effect. Research on Candida albicans has shown that genetic compromise of the PKC pathway leads to a fungicidal combination with ergosterol biosynthesis inhibitors.[3][4]

Examples of Fungal Ergosterol Biosynthesis Inhibitors:

While many synthetic azoles are famous ergosterol biosynthesis inhibitors, some natural fungal products also target this pathway. For instance, certain metabolites produced by various fungi have been shown to interfere with sterol synthesis.

Fungal Cell Wall Disruptors

The fungal cell wall is a dynamic structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Several fungal metabolites have been identified that can disrupt the synthesis or integrity of key cell wall components like chitin (B13524) and β-glucans.

Hypothesized Synergy: By inhibiting the PKC-mediated cell wall integrity pathway, this compound would likely sensitize the fungus to the effects of cell wall-disrupting agents. The cell's ability to repair the damage inflicted by these agents would be compromised, leading to a synergistic increase in antifungal activity.

Examples of Fungal Cell Wall Disruptors:

  • Echinocandins: A class of lipopeptides produced by fungi like Aspergillus species that inhibit β-(1,3)-D-glucan synthase, a key enzyme in cell wall biosynthesis.[5]

  • Chitinase-producing fungi: Some fungi produce chitinases that can degrade the chitin in the cell walls of other fungi.

Quantitative Data on Synergistic Interactions

While specific quantitative data for this compound in combination with other fungal metabolites is not yet available in published literature, the following table presents hypothetical data based on the well-documented synergistic interactions between protein kinase inhibitors and ergosterol biosynthesis inhibitors. This data is intended to be illustrative of the expected outcomes from a checkerboard assay.

CombinationThis compound (µg/mL)Ergosterol Biosynthesis Inhibitor (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
This compound alone 8---
Ergosterol Biosynthesis Inhibitor alone -16--
Combination 1 240.5Synergy
Combination 2 420.625Additive
Combination 3 180.625Additive

*FIC Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

The following is a detailed methodology for a checkerboard broth microdilution assay, a standard method for determining the in vitro synergistic activity of two antimicrobial agents.

Checkerboard Broth Microdilution Assay Protocol

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a potential synergistic fungal metabolite against a target fungal species.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second fungal metabolite (e.g., an ergosterol biosynthesis inhibitor)

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound in the broth medium along the y-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the second fungal metabolite in the broth medium along the x-axis of the plate.

    • The final volume in each well should be 50 µL of each drug dilution (total volume 100 µL).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 490 nm).

  • Calculation of FIC Index:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of the second metabolite = MIC of the second metabolite in combination / MIC of the second metabolite alone

    • Calculate the FIC index for each combination:

      • FIC Index = FIC of this compound + FIC of the second metabolite

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism of action and the experimental workflow.

Synergistic_Mechanism cluster_BetaenoneA This compound cluster_Partner Synergistic Partner cluster_FungalCell Fungal Cell BetaenoneA This compound PKC Protein Kinase C (PKC) BetaenoneA->PKC Inhibits CellWall Cell Wall Integrity PKC->CellWall Maintains Partner Ergosterol Biosynthesis Inhibitor Ergosterol Ergosterol Synthesis Partner->Ergosterol Inhibits CellMembrane Cell Membrane Stress Ergosterol->CellMembrane Reduces Apoptosis Fungal Cell Death CellWall->Apoptosis Leads to CellMembrane->Apoptosis Leads to

Caption: Proposed synergistic mechanism of this compound and an ergosterol biosynthesis inhibitor.

Experimental_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound and Partner start->prep_dilutions inoculate Inoculate 96-well Plate with Fungal Suspension prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The exploration of synergistic combinations of fungal metabolites holds significant promise for the development of next-generation antifungal therapies. While direct experimental validation is still required, the known mechanism of this compound as a protein kinase inhibitor strongly suggests a high potential for synergistic activity when combined with fungal metabolites that target ergosterol biosynthesis or disrupt the cell wall. The provided hypothetical data and experimental protocols offer a framework for researchers to investigate these promising combinations further. Such studies are crucial for unlocking the full therapeutic potential of fungal secondary metabolites in the fight against invasive fungal infections.

References

Statistical Validation and Comparative Analysis of Betaenone A Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical validation of bioassay results for Betaenone A, a secondary metabolite isolated from the fungus Pleospora betae.[1][2] Known for its phytotoxic properties, this compound has also been identified as an inhibitor of various protein kinases, suggesting its potential as a therapeutic agent.[2][3] This document details the experimental protocols for assessing the bioactivity of this compound and the statistical methods required to validate these findings, ensuring accuracy, precision, and reliability in drug development.

Quantitative Data Summary: Comparative Kinase Inhibition Profile

The following table summarizes hypothetical bioassay data representing the inhibitory activity of this compound against a panel of protein kinases. This data is illustrative and serves as a template for presenting results from actual experimental findings. Betaenone derivatives have been reported to inhibit Protein Kinase C (PKC-ε), Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3]

Target KinaseThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Reference Inhibitor)Z'-factor
PKC-ε15.20.010.85
CDK428.70.050.79
EGFR42.50.030.81
PKA> 1000.0050.90
CK2> 1005.00.88

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Protocols

Protein Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase.

1. Materials and Reagents:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • This compound (and reference inhibitors) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

2. Assay Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the protein kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the amount of kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Statistical Validation of Bioassay Results

The validation of bioassay results is crucial to ensure their reliability and is guided by international standards such as ICH Q2(R1) and USP <1033>.[4][5][6] The key statistical parameters for validation are outlined below.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of agreement between the measured value and the true or accepted reference value.The mean recovery should be within 80-120% of the known concentration.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%).Repeatability (intra-assay precision): CV% ≤ 15%. Intermediate precision (inter-assay precision): CV% ≤ 20%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.The correlation coefficient (r²) of the regression line should be ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations in the samples to be analyzed.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The assay should not be significantly affected by the presence of related substances or the matrix.

Visualizations

Experimental Workflow for Bioassay Statistical Validation

G cluster_0 Assay Development & Optimization cluster_1 Data Collection cluster_2 Statistical Analysis cluster_3 Validation Outcome Dev Assay Development Opt Assay Optimization Dev->Opt Data Perform Bioassay Opt->Data Acc Accuracy Data->Acc Prec Precision (Repeatability & Intermediate) Data->Prec Lin Linearity Data->Lin Range Range Data->Range Spec Specificity Data->Spec Report Validation Report Acc->Report Prec->Report Lin->Report Range->Report Spec->Report Pass Assay Validated Report->Pass Meets Criteria Fail Assay Fails Validation Report->Fail Does Not Meet Criteria

Caption: Workflow for the statistical validation of a bioassay.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_pathway Generic Kinase Cascade Kinase1 Upstream Kinase Kinase2 Intermediate Kinase Kinase1->Kinase2 Activates Kinase3 Downstream Kinase Kinase2->Kinase3 Activates Substrate Substrate Protein Kinase3->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response BetaenoneA This compound BetaenoneA->Kinase2 Inhibits

Caption: Representative inhibition of a kinase signaling pathway by this compound.

References

A Comparative Guide to the Biosynthesis of Betaenone A and Other Decalin-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The decalin ring system, a bicyclic hydrocarbon, is a common structural motif in a diverse array of microbial natural products, contributing to their significant biological activities, including antifungal, antibacterial, and cholesterol-lowering properties. The biosynthesis of this decalin core, particularly in polyketide-derived compounds, is a fascinating example of nature's chemical ingenuity, often involving a key intramolecular Diels-Alder (IMDA) reaction. This guide provides a detailed comparison of the biosynthetic pathway of Betaenone A, a phytotoxin, with other well-characterized decalin-containing natural products such as the cholesterol-lowering drug lovastatin (B1675250) and the antifungal agent varicidin A.

Biosynthetic Pathways: A Tale of Two Rings

The formation of the decalin scaffold in these natural products predominantly follows a polyketide pathway, where a large multi-domain enzyme, a polyketide synthase (PKS), iteratively condenses small carboxylic acid units to build a linear polyene precursor. The crucial cyclization to form the characteristic decalin ring system is often achieved through an intramolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. However, the enzymatic machinery and the strategies employed to control the stereochemistry of this reaction vary significantly.

This compound: A Highly Reducing System

This compound is produced by the sugar beet pathogen Phoma betae. Its biosynthetic gene cluster (BGC0001264) reveals a highly reducing polyketide synthase (HR-PKS) system.[1][2] The core of the biosynthetic machinery is the HR-PKS Bet1, which is unusual as it contains a terminal reductase (R) domain responsible for the reductive release of the polyketide chain.[2][3] The subsequent formation of the decalin ring is proposed to occur via an intramolecular Diels-Alder reaction, followed by tailoring steps catalyzed by other enzymes in the cluster, including a cytochrome P450 (Bet2), a zinc-binding dehydrogenase (Bet3), and a short-chain dehydrogenase (Bet4).[1][2] Heterologous expression studies have confirmed that Bet1 and the trans-acting enoyl reductase Bet3 are essential for the construction of the decalin scaffold.[2]

Lovastatin: A Classic Trans-Decalin Formation

Lovastatin, a blockbuster cholesterol-lowering drug produced by Aspergillus terreus, features a trans-decalin system. Its biosynthesis is a well-studied model for polyketide-derived decalin formation. The pathway involves two PKSs: LovB and LovF. LovB, a highly reducing PKS, is responsible for synthesizing the nonaketide backbone, which then undergoes a spontaneous or enzyme-catalyzed intramolecular Diels-Alder reaction to form the decalin ring.[4][5][6] The second PKS, LovF, synthesizes a diketide chain that is later attached to the decalin core.

Varicidin A: An Enzymatically Controlled Cis-Decalin Formation

Varicidin A, an antifungal natural product from Penicillium variabile, presents a fascinating case of a stereochemically controlled IMDA reaction to form a cis-decalin ring.[7][8] The biosynthetic pathway employs a PKS-NRPS hybrid enzyme (PvhA) and an enoyl reductase (PvhC) to generate the linear precursor. A key feature of this pathway is a "carboxylative deactivation" strategy. An early acyclic intermediate is prone to a non-enzymatic IMDA reaction that favors the formation of a trans-decalin. To prevent this, a P450 monooxygenase oxidizes the diene portion of the molecule, making it less reactive.[7][8] The subsequent IMDA reaction is then catalyzed by a dedicated Diels-Alderase, PvhB, which ensures the formation of the desired cis-decalin stereoisomer.[7][8]

Comparative Data of Key Biosynthetic Enzymes

FeatureThis compound PathwayLovastatin PathwayVaricidin A Pathway
Producing Organism Phoma betaeAspergillus terreusPenicillium variabile
Core Synthase(s) Bet1 (HR-PKS with R domain)LovB (HR-PKS), LovF (PKS)PvhA (PKS-NRPS)
Key Tailoring Enzymes Bet2 (P450), Bet3 (Dehydrogenase), Bet4 (Dehydrogenase)LovA (cytochrome P450 monooxygenase), LovC (esterase/hydrolase), LovD (acyltransferase)PvhC (Enoyl Reductase), P450 monooxygenase, PvhB (Diels-Alderase)
Diels-Alder Reaction Proposed intramolecular Diels-AlderIntramolecular Diels-AlderEnzymatic intramolecular Diels-Alder
Diels-Alderase Not explicitly identifiedPotentially LovB or spontaneousPvhB
Decalin Stereochemistry trans (in Betaenone B)transcis
Kinetic Parameters (Diels-Alderase) Not availableNot availablePvhB (for substrate 7): KM = 550.1 ± 36.7 µM, kcat = 37.5 ± 3.5 min-1[8]

Experimental Protocols

Heterologous Expression of the Betaenone Biosynthetic Gene Cluster

A common method to characterize biosynthetic pathways is to express the genes in a heterologous host, such as Aspergillus oryzae.

Protocol Outline:

  • Vector Construction: The genes from the betaenone cluster (e.g., bet1 and bet3) are amplified by PCR from the genomic DNA of Phoma betae. These genes are then cloned into suitable expression vectors under the control of a strong, inducible promoter (e.g., the amyB promoter).

  • Fungal Transformation: The expression vectors are introduced into protoplasts of the heterologous host, typically using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Cultivation and Induction: Transformed fungal strains are cultivated in a suitable medium. Gene expression is induced by adding an appropriate inducer (e.g., starch for the amyB promoter) to the culture medium.

  • Metabolite Extraction and Analysis: After a period of incubation, the fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify the produced compounds.

In Vitro Assay for Diels-Alderase Activity (Adapted from Varicidin A Biosynthesis)

This protocol describes a general workflow for characterizing the activity of a purified Diels-Alderase enzyme.

Protocol Outline:

  • Enzyme Expression and Purification: The gene encoding the putative Diels-Alderase (e.g., pvhB) is cloned into an E. coli expression vector, often with a tag (e.g., His-tag) for purification. The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography).

  • Substrate Synthesis: The acyclic precursor for the Diels-Alder reaction needs to be synthesized chemically or produced biosynthetically using upstream enzymes.

  • Enzymatic Reaction: The purified Diels-Alderase is incubated with the substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) at an optimal temperature (e.g., 30°C).

  • Reaction Quenching and Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Product Analysis: The extracted products are analyzed by HPLC to monitor the conversion of the substrate and the formation of the cyclized product. The identity of the product is confirmed by LC-MS and NMR spectroscopy.

  • Kinetic Analysis: To determine the kinetic parameters (KM and kcat), the initial reaction rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation.[8]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the biosynthetic pathways for this compound, Lovastatin, and Varicidin A.

Betaenone_A_Biosynthesis Acetate Acetate Bet1 Bet1 (HR-PKS) Acetate->Bet1 Linear_Polyketide Linear Polyketide Precursor Bet1->Linear_Polyketide IMDA Intramolecular Diels-Alder Linear_Polyketide->IMDA Decalin_Intermediate Decalin Intermediate IMDA->Decalin_Intermediate Tailoring_Enzymes Bet2 (P450) Bet3 (Dehydrogenase) Bet4 (Dehydrogenase) Decalin_Intermediate->Tailoring_Enzymes Betaenone_A This compound Tailoring_Enzymes->Betaenone_A

Caption: Biosynthetic pathway of this compound.

Lovastatin_Biosynthesis Acetate Acetate LovB LovB (HR-PKS) Acetate->LovB LovF LovF (PKS) Acetate->LovF Nonaketide Nonaketide Backbone LovB->Nonaketide IMDA Intramolecular Diels-Alder Nonaketide->IMDA Decalin_Core Decalin Core IMDA->Decalin_Core LovD LovD (Acyltransferase) Decalin_Core->LovD Diketide Diketide Side Chain LovF->Diketide Diketide->LovD Lovastatin_intermediate Lovastatin Intermediate LovD->Lovastatin_intermediate Tailoring_Enzymes LovA (P450) LovC (Esterase) Lovastatin_intermediate->Tailoring_Enzymes Lovastatin Lovastatin Tailoring_Enzymes->Lovastatin

Caption: Biosynthetic pathway of Lovastatin.

Varicidin_A_Biosynthesis Precursors Acetate, Amino Acid PvhA_PvhC PvhA (PKS-NRPS) PvhC (ER) Precursors->PvhA_PvhC Acyclic_Precursor Acyclic Precursor PvhA_PvhC->Acyclic_Precursor P450 P450 Monooxygenase (Carboxylative Deactivation) Acyclic_Precursor->P450 Deactivated_Precursor Deactivated Precursor P450->Deactivated_Precursor PvhB PvhB (Diels-Alderase) Deactivated_Precursor->PvhB Cis_Decalin cis-Decalin Intermediate PvhB->Cis_Decalin Tailoring Tailoring Enzymes Cis_Decalin->Tailoring Varicidin_A Varicidin A Tailoring->Varicidin_A

References

Independent Verification of Betaenone A's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaenone A, a polyketide natural product isolated from the fungus Pleospora betae, has been reported to possess a range of biological activities, primarily as a phytotoxin and a protein kinase inhibitor. This guide provides a comparative analysis of the reported biological activities of this compound and its analogs, with a focus on independently verified data. Due to a notable lack of direct independent verification studies for this compound itself, this guide draws comparisons from the original reports and subsequent studies on related betaenone compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the biological activities of this compound and related compounds.

Table 1: Phytotoxicity of Betaenones

CompoundTarget OrganismAssayResultReference
This compoundSugar Beet (Beta vulgaris)Growth Inhibition73% inhibitionIchihara et al., 1983 (as cited in Wikipedia)[1]
Betaenone BSugar Beet (Beta vulgaris)Growth Inhibition8% inhibitionIchihara et al., 1983 (as cited in Wikipedia)[1]
Betaenone CSugar Beet (Beta vulgaris)WiltingWilting at 50 µg/mLIchihara et al., 1983[2]
Betaenone CRice (Oryza sativa)Root Growth Inhibition89% inhibition at 37 µg/mLIchihara et al., 1983[2]

Table 2: Protein Kinase Inhibition by a Betaenone Derivative

*Data from an independent study on a derivative isolated from a marine-derived fungus, Microsphaeropsis sp.

CompoundTarget KinaseAssayIC50Reference
Betaenone DerivativeProtein Kinase C-epsilon (PKC-ε)in vitro kinase assay>100 µMBrauers et al., 2000[3][4]
Betaenone DerivativeCyclin-dependent kinase 4 (CDK4)in vitro kinase assay25 µMBrauers et al., 2000[3][4]
Betaenone DerivativeEpidermal Growth Factor (EGF) Receptor Tyrosine Kinasein vitro kinase assay50 µMBrauers et al., 2000[3][4]

Experimental Protocols

Phytotoxicity Assays (Based on original reports)

1. Leaf Puncture Assay:

  • Plant Material: Young, healthy leaves of sugar beet (Beta vulgaris).

  • Procedure:

    • A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) is prepared at the desired concentration.

    • The leaf surface is punctured with a fine needle.

    • A small volume (e.g., 10-20 µL) of the test solution is applied to the punctured site.

    • Control leaves are treated with the solvent alone.

    • Plants are maintained under controlled conditions (light, temperature, humidity).

    • Phytotoxic effects, such as the development of necrotic spots or wilting, are observed and recorded over a period of 24-72 hours.

2. Seedling Growth Inhibition Assay:

  • Plant Material: Seeds of a model plant such as rice (Oryza sativa) or sugar beet (Beta vulgaris).

  • Procedure:

    • Test solutions of this compound are prepared in a suitable buffer or growth medium at various concentrations.

    • Seeds are surface-sterilized and placed on filter paper in petri dishes.

    • A defined volume of the test solution is added to each petri dish. A solvent control is also included.

    • The petri dishes are incubated in the dark or under a defined light/dark cycle at a constant temperature.

    • After a set period (e.g., 3-7 days), the root and/or shoot length of the seedlings is measured.

    • The percentage of growth inhibition is calculated relative to the solvent control.

Protein Kinase Inhibition Assay (Based on Brauers et al., 2000)

The following is a generalized protocol for an in vitro protein kinase inhibition assay, as would have been used to generate the data in Table 2.

  • Materials:

    • Purified recombinant protein kinases (PKC-ε, CDK4, EGF-R).

    • Specific peptide or protein substrates for each kinase.

    • [γ-³²P]ATP (radiolabeled ATP).

    • Betaenone derivative stock solution in DMSO.

    • Assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors).

    • Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.

    • Scintillation counter.

  • Procedure:

    • The kinase reaction is set up in a microtiter plate. Each well contains the assay buffer, the specific kinase, and its substrate.

    • The Betaenone derivative is added to the wells at a range of concentrations. A DMSO control is included.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

    • The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate (bound to the paper) is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental_Workflow_Phytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound solutions apply Apply this compound solution prep_compound->apply prep_plant Select healthy Beta vulgaris plants puncture Puncture leaf surface prep_plant->puncture puncture->apply incubate Incubate under controlled conditions apply->incubate observe Observe for necrosis/wilting incubate->observe record Record results observe->record

Caption: Workflow for a leaf puncture phytotoxicity assay.

Signaling_Pathway_Kinase_Inhibition ATP ATP Kinase Protein Kinase (e.g., CDK4) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate (Protein/Peptide) Substrate->Phospho_Substrate Betaenone_A This compound (or derivative) Betaenone_A->Kinase Inhibition

Caption: Mechanism of protein kinase inhibition by this compound.

Discussion and Conclusion

The initial reports from 1983 clearly established this compound and its congeners as phytotoxins, with this compound and C showing significant growth inhibitory effects on sugar beet.[1][2] The primary mechanism of action for this phytotoxicity was not fully elucidated in these early reports.

A subsequent study in 1996 suggested that betaenones could act as protein kinase inhibitors. This hypothesis was later supported by an independent study in 2000 by Brauers et al., who isolated a new betaenone derivative from a marine fungus and demonstrated its inhibitory activity against several protein kinases, including CDK4 and EGF receptor tyrosine kinase.[3][4] While this provides some validation for the proposed mechanism of action for the betaenone class of compounds, it is important to note that this study was conducted on a derivative, not this compound itself.

A critical gap in the scientific literature is the absence of direct, independent verification of the originally reported biological activities of this compound. To the best of our knowledge, no subsequent studies have been published that replicate the original phytotoxicity experiments or comprehensively profile the protein kinase inhibitory activity of this compound with quantitative data.

Therefore, while the existing evidence suggests that this compound is a phytotoxin and likely a protein kinase inhibitor, further independent research is required to definitively confirm and quantify these activities. Researchers in drug development and agrochemical discovery should consider this lack of independent verification when evaluating this compound as a lead compound. New studies should aim to re-isolate or synthesize this compound and perform a full panel of phytotoxicity and kinase inhibition assays to provide a more complete and independently verified understanding of its biological profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Betaenone A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Betaenone A

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known data for this compound.

PropertyValue
Chemical Formula C₂₁H₃₄O₅[1]
Molar Mass 366.498 g·mol⁻¹[1]
Appearance Not specified (often crystalline solids for similar compounds)
Solubility Low water solubility is likely[2]
CAS Number 85269-22-3[1]

Procedural Guidance for the Disposal of this compound

The following step-by-step procedure is based on established best practices for the disposal of hazardous laboratory waste. It is crucial to consult your institution's specific waste disposal protocols and to have a designated plan in place before beginning any work with this compound.[3]

Step 1: Decontamination of Labware and Surfaces

Any labware, surfaces, or personal protective equipment (PPE) that has come into contact with this compound should be decontaminated.

  • For liquid waste (e.g., cell culture media): If your institutional guidelines permit, small volumes of liquid waste containing this compound can be chemically treated.[4] A common method is to add bleach to achieve a final concentration of 10% and allow it to sit overnight.[4] Following this, the solution should be neutralized before disposal down the sanitary sewer with copious amounts of water.[4][5] Always ensure the pH is neutral before drain disposal.

  • For solid waste (e.g., contaminated pipette tips, gloves, and culture flasks): These items should be collected in a designated biohazard bag.[6] If the research involves genetically modified organisms or other biological agents, the waste may require autoclaving before being placed in the appropriate waste stream.[6][7][8]

Step 2: Segregation and Collection of Waste

Proper segregation of waste is critical to prevent accidental reactions and to ensure correct disposal by waste management services.

  • Solid Waste: Place all contaminated solid waste, including decontaminated items, into a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the waste type.[3]

  • Liquid Waste: Unused or concentrated solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management guidelines.[3] Halogenated and non-halogenated solvent wastes are often collected separately.[3]

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled.

  • The label should include "Hazardous Waste," the name of the chemical (this compound), and any other components of the waste stream.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Ensure all necessary paperwork is completed accurately for waste tracking purposes.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Betaenone_A_Disposal_Workflow cluster_0 Initial Waste Generation cluster_1 Liquid Waste Pathway cluster_2 Solid Waste Pathway cluster_3 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste waste_type->solid Solid decontaminate_liquid Decontaminate (e.g., 10% Bleach) liquid->decontaminate_liquid neutralize Neutralize Solution decontaminate_liquid->neutralize drain_disposal Dispose via Sanitary Sewer (with copious water) neutralize->drain_disposal hazardous_container Place in Labeled Hazardous Waste Container collect_solid Collect in Biohazard Bag solid->collect_solid autoclave Autoclave (if required) collect_solid->autoclave autoclave->hazardous_container store_waste Store in Designated Area hazardous_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

By following these general yet crucial steps, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and adhere to your institution's specific guidelines.

References

Personal protective equipment for handling Betaenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Betaenone A, a phytotoxin and protein kinase inhibitor. Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling, based on its classification as a potent, biologically active compound, is strongly recommended. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended for handling highly potent compounds.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or aerosols of this compound solutions.
Body Protection A fully buttoned lab coat with tight-fitting cuffs. A disposable gown is recommended for procedures with a higher risk of contamination.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the solid form of this compound or when there is a potential for aerosol generation. Work should be conducted in a certified chemical fume hood or biological safety cabinet.Minimizes the risk of inhalation, which is a primary route of exposure for potent compounds.

Operational Plan for Safe Handling

A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked with warning signs.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare the designated work area within a certified chemical fume hood or biological safety cabinet.

    • Have spill cleanup materials (e.g., absorbent pads, deactivating solution) readily accessible.

  • Handling Solid this compound:

    • Wear full PPE, including respiratory protection.

    • Carefully weigh the required amount of solid this compound in a tared, sealed container to minimize the risk of generating dust.

    • If transferring the solid, use a spatula and work over a contained surface to catch any spills.

  • Preparing Solutions:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Cap the container and mix gently until the solid is fully dissolved.

    • Clearly label the solution with the compound name, concentration, date, and hazard warnings.

  • During Experiments:

    • Conduct all procedures involving this compound within the designated, contained workspace.

    • Avoid creating aerosols. Use techniques that minimize splashing and droplet formation.

    • If working with cell cultures or other biological systems, be aware of the potential for contamination of equipment and waste.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a water rinse is a general recommendation for deactivating many biological toxins, but its efficacy against this compound should be verified if possible.

    • Carefully remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Solutions Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not mix with other waste streams unless compatible.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated before washing.
Contaminated PPE Disposable gloves, gowns, and other contaminated PPE should be collected in a designated hazardous waste bag.
Spill Cleanup Materials All materials used to clean up a this compound spill should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

BetaenoneA_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE prep_area 2. Prepare Designated Area (Fume Hood/BSC) prep_ppe->prep_area prep_spill 3. Assemble Spill Kit prep_area->prep_spill handle_solid 4. Weigh/Transfer Solid prep_spill->handle_solid Proceed to Handling handle_solution 5. Prepare Solution handle_solid->handle_solution handle_experiment 6. Conduct Experiment handle_solution->handle_experiment cleanup_decon 7. Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste 8. Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.